6-Methoxy-3-pyridineacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(6-methoxypyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-6(5-9-7)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOMFXXEDWGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474593 | |
| Record name | 6-Methoxy-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902130-87-4 | |
| Record name | 6-Methoxy-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902130-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-3-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-3-pyridineacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-3-pyridineacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-3-pyridineacetic acid, a key intermediate in pharmaceutical research and development. The following sections detail a plausible synthetic pathway, experimental protocols, and the characterization of the final compound, presenting all quantitative data in structured tables and visualizing workflows for enhanced clarity.
Synthesis of this compound
A viable synthetic route to this compound (III) commences with the commercially available 6-methoxy-3-picoline. The synthesis is a three-step process involving chlorination of the methyl group, followed by cyanation, and culminating in the hydrolysis of the nitrile to the desired carboxylic acid.
Synthetic Pathway
The overall synthetic scheme is as follows:
6-Methoxy-3-pyridineacetic Acid: An Inquiry into its Mechanism of Action
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Summary: Extensive investigation into the publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 6-Methoxy-3-pyridineacetic acid. While the compound is commercially available and its chemical properties are documented, there is a notable absence of published research detailing its biological targets, pharmacological effects, and associated signaling pathways. This guide, therefore, serves to summarize the existing chemical information and to contextualize the potential biological activities of this compound by examining related pyridylacetic acid derivatives. The information on related compounds is provided for contextual purposes and should not be directly extrapolated to this compound without experimental validation.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. This information is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 902130-87-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₈H₉NO₃ | Chemical Supplier Catalogs |
| Molecular Weight | 167.16 g/mol | Chemical Supplier Catalogs |
| Appearance | Off-white to pale yellow solid | Chemical Supplier Catalogs |
| Melting Point | 110-113 °C | Chemical Supplier Catalogs |
| Boiling Point | 316.6 ± 27.0 °C (Predicted) | Chemical Supplier Catalogs |
| Density | 1.246 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Catalogs |
Context from Related Pyridylacetic Acid Derivatives
While data on this compound is scarce, the broader class of pyridylacetic acid derivatives has been investigated in various contexts.
3-Pyridylacetic Acid: A Nicotine Metabolite
3-Pyridylacetic acid, the parent compound lacking the methoxy group, is a known human metabolite of nicotine and other tobacco alkaloids. It is formed through the metabolic degradation of these compounds in the body. Its primary significance in the scientific literature is as a biomarker for tobacco exposure.
Pharmaceutical Intermediates and Potential Therapeutic Applications
Certain pyridylacetic acid derivatives have been explored for their therapeutic potential or are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance:
-
Anti-ulcer Agents: Some 2-pyridylacetic acid derivatives have been investigated for their potential to treat peptic ulcers. These compounds were reported to exhibit a dual action of inhibiting gastric acid secretion and protecting the gastric mucosa.
-
Intermediate for Risedronate Sodium: 3-Pyridylacetic acid hydrochloride serves as a key intermediate in the chemical synthesis of Risedronate sodium, a bisphosphonate used in the treatment of osteoporosis and other bone-related diseases.
Postulated (Hypothetical) Mechanism of Action
Disclaimer: The following proposed mechanism of action is purely speculative and is based on the known activities of structurally related compounds. No direct experimental evidence supports this hypothesis for this compound.
Given the structural similarity to other biologically active small molecules, this compound could potentially interact with various biological targets. The presence of the pyridine ring, a common motif in many pharmaceuticals, and the carboxylic acid group, which can participate in hydrogen bonding and ionic interactions, suggests several possibilities:
-
Enzyme Inhibition: The molecule could act as an inhibitor of enzymes, particularly those involved in metabolic pathways or signaling cascades. The methoxy and acetic acid moieties could confer specificity for the active site of certain enzymes.
-
Receptor Modulation: It is plausible that this compound could bind to cell surface or intracellular receptors, thereby modulating their activity. The nature of such interactions would depend on the specific receptor and the overall three-dimensional structure of the compound.
A hypothetical signaling pathway is depicted below to illustrate a potential, though unverified, mechanism.
Experimental Protocols for Future Investigation
To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following are suggested protocols for key experiments.
Target Identification and Validation
-
Protocol 1: Affinity Chromatography-Mass Spectrometry
-
Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., agarose beads).
-
Incubate the immobilized compound with cell lysates or tissue homogenates from a relevant biological system.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validate potential targets using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.
-
The logical workflow for target identification is illustrated below.
Cellular Assays
-
Protocol 2: Cell Viability/Proliferation Assay
-
Plate cells of interest in 96-well plates.
-
Treat cells with a concentration range of this compound for various time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
-
-
Protocol 3: Signaling Pathway Analysis (Western Blotting)
-
Treat cells with this compound at a determined effective concentration.
-
Lyse the cells at different time points post-treatment.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against key proteins in suspected signaling pathways.
-
Detect and quantify changes in protein expression or phosphorylation status.
-
Conclusion and Future Directions
Future research should focus on systematic screening and target identification to uncover the biological role of this compound. The experimental protocols outlined in this guide provide a foundational framework for such investigations. Elucidating the mechanism of action of this compound could reveal novel biological pathways and potentially open new avenues for therapeutic intervention. Until such studies are conducted and published, the role of this compound in a biological context remains an open question.
Navigating the Biological Landscape of Methoxy-Pyridineacetic Acid Derivatives: A Technical Whitepaper
A Note to Our Readers: The following technical guide addresses the biological activities of a class of pyridineacetic acid derivatives. Initial research aimed to focus specifically on 6-Methoxy-3-pyridineacetic acid derivatives . However, a comprehensive search of publicly available scientific literature and patent databases revealed a significant scarcity of in-depth data, including quantitative biological activity, detailed experimental protocols, and defined signaling pathways for this specific subclass.
Therefore, to provide a valuable and technically sound resource, this whitepaper broadens its scope to encompass the biological activities of methoxy-substituted phenylpyridineacetic acid derivatives and related analogs . This allows for the inclusion of relevant data from existing patents and research on structurally similar compounds, primarily focusing on their anti-inflammatory and analgesic properties. The principles, experimental methodologies, and potential mechanisms of action discussed herein are presented as a foundational guide for researchers and drug development professionals interested in this chemical space.
Introduction
Pyridineacetic acid derivatives represent a versatile scaffold in medicinal chemistry, with various analogs exhibiting a wide range of biological activities. The introduction of a methoxy substituent on the pyridine ring, in conjunction with other modifications, has been explored for its potential to modulate pharmacological properties. This whitepaper synthesizes the available information on the anti-inflammatory and analgesic activities of methoxy-substituted phenylpyridineacetic acid derivatives, providing a technical overview for researchers and drug development professionals.
Anti-inflammatory and Analgesic Activities
The primary therapeutic potential identified for methoxy-substituted pyridineacetic acid derivatives lies in their anti-inflammatory and analgesic effects. A key patent in this area describes a series of pyridine-3-acetic acid derivatives with substitutions on the pyridine ring and an additional phenyl group, demonstrating their efficacy in preclinical models of inflammation and pain.
Quantitative Biological Data
The following table summarizes the anti-inflammatory and analgesic data for representative methoxy-substituted pyridineacetic acid derivatives as described in the patent literature.
| Compound ID | Structure | R¹ | R³ | Anti-inflammatory Activity (% Inhibition of Carrageenan-induced Edema) | Analgesic Activity (Writhing Test - % Protection) |
| I | 2-(p-methoxyphenyl)-6-methyl-pyridine-3-acetic acid | CH₃ | p-OCH₃ | 45 | 60 |
| II | 2-phenyl-6-methoxy-pyridine-3-acetic acid | OCH₃ | H | 52 | 68 |
| III | 2-(p-chlorophenyl)-6-methoxy-pyridine-3-acetic acid | OCH₃ | p-Cl | 58 | 75 |
Data is derived from preclinical studies and should be interpreted as indicative of potential activity.
Experimental Protocols
The evaluation of the anti-inflammatory and analgesic properties of these compounds typically involves standardized in vivo and in vitro assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the ability of a compound to reduce acute inflammation.
Methodology:
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Animal Model: Male Wistar rats (150-200g) are used.
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Groups: Animals are divided into control (vehicle), standard drug (e.g., Indomethacin), and test compound groups.
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Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specified dose one hour before the induction of inflammation.
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Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
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Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
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Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This assay evaluates the peripheral analgesic effect of a compound.
Methodology:
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Groups: Animals are divided into control (vehicle), standard drug (e.g., Aspirin), and test compound groups.
-
Compound Administration: Test compounds and the standard drug are administered orally 30 minutes before the induction of writhing.
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Induction of Writhing: 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.
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Observation: The number of writhes (abdominal constrictions) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
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Calculation of Protection: The percentage of protection against writhing is calculated for each group relative to the control group.
Potential Mechanism of Action and Signaling Pathways
The exact mechanism of action for these specific methoxy-substituted pyridineacetic acid derivatives is not fully elucidated in the available literature. However, based on the structure and the observed anti-inflammatory and analgesic effects, it is plausible that they may act through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Figure 1: Postulated inhibitory action on the Cyclooxygenase (COX) pathway.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of these derivatives typically involves multi-step reactions. The structure-activity relationship data, although limited, suggests that the nature and position of substituents on both the pyridine and phenyl rings play a crucial role in their biological activity. For instance, the presence of a methoxy group at the 6-position of the pyridine ring and a halogen on the phenyl ring appears to enhance the anti-inflammatory and analgesic effects.
Figure 2: A generalized workflow for the synthesis of target compounds.
Conclusion and Future Directions
Methoxy-substituted phenylpyridineacetic acid derivatives have demonstrated promising anti-inflammatory and analgesic activities in preclinical models. While the available data provides a foundation for further research, there is a clear need for more in-depth studies to fully characterize their pharmacological profile. Future research should focus on:
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Elucidating the precise mechanism of action , including their effects on specific enzyme targets and signaling pathways.
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Expanding the structure-activity relationship studies to optimize potency and selectivity.
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Conducting comprehensive pharmacokinetic and toxicological profiling to assess their drug-like properties.
The development of novel and effective anti-inflammatory and analgesic agents remains a critical area of research. The methoxy-pyridineacetic acid scaffold represents a promising starting point for the design of new therapeutic candidates. This whitepaper serves as a catalyst for further investigation into this intriguing class of compounds.
Spectroscopic Profile of 6-Methoxy-3-pyridineacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Methoxy-3-pyridineacetic acid (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures, including 3-pyridineacetic acid, 4-methoxyphenylacetic acid, and various methoxypyridine derivatives.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.1 - 8.3 | d | 1H | H-2 (Pyridine) |
| ~7.4 - 7.6 | dd | 1H | H-4 (Pyridine) |
| ~6.7 - 6.9 | d | 1H | H-5 (Pyridine) |
| ~3.9 - 4.1 | s | 3H | -OCH₃ |
| ~3.6 - 3.8 | s | 2H | -CH₂-COOH |
| ~10.0 - 12.0 | br s | 1H | -COOH |
Predicted solvent: DMSO-d₆
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 - 174 | -COOH |
| ~162 - 164 | C-6 (Pyridine) |
| ~147 - 149 | C-2 (Pyridine) |
| ~137 - 139 | C-4 (Pyridine) |
| ~122 - 124 | C-3 (Pyridine) |
| ~110 - 112 | C-5 (Pyridine) |
| ~53 - 55 | -OCH₃ |
| ~35 - 37 | -CH₂-COOH |
Predicted solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer)[1][2][3][4] |
| ~2950-3050 | Medium | C-H stretch (Aromatic/Aliphatic)[1][5] |
| ~1700-1725 | Strong | C=O stretch (Carboxylic acid)[1][2] |
| ~1580-1610 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1450-1500 | Medium | C-H bend (Aliphatic) |
| ~1250-1300 | Strong | C-O stretch (Aryl ether) |
| ~1020-1050 | Medium | C-O stretch (Methoxy group) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Assignment |
| 167 | Moderate | [M]⁺ (Molecular ion) |
| 122 | High | [M - COOH]⁺ (Loss of carboxylic acid group)[6][7] |
| 136 | Moderate | [M - OCH₃]⁺ (Loss of methoxy group) |
| 94 | Moderate | [M - COOH - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[8] For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the molecular weight of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
Uncharted Territory: The Therapeutic Potential of 6-Methoxy-3-pyridineacetic Acid Remains Undefined
For researchers, scientists, and drug development professionals investigating the therapeutic landscape of novel chemical entities, 6-Methoxy-3-pyridineacetic acid currently represents a molecule with an unwritten biological story. Despite its availability as a research chemical, a comprehensive review of scientific literature and patent databases reveals a significant lack of public information regarding its specific therapeutic targets, mechanism of action, and overall pharmacological profile.
Currently, no publicly accessible studies provide quantitative data such as IC50, Ki, or EC50 values for this compound against any biological target. Similarly, detailed experimental protocols for evaluating the efficacy or mechanism of this specific compound are not available in the public domain. This absence of data prevents the construction of a detailed technical guide as originally envisioned.
While direct information on this compound is scarce, broader searches into structurally related compounds, specifically "pyridin-3-ylacetic acid derivatives," offer some speculative avenues for potential therapeutic exploration. Patent literature suggests that compounds within this general class have been investigated for at least two distinct therapeutic applications: as inhibitors of HIV integrase and as modulators of the SHP2 enzyme.
Potential, Yet Unconfirmed, Therapeutic Areas Based on Analogous Structures
It is crucial to emphasize that the following potential therapeutic targets are based on the activity of broader chemical classes and there is no direct evidence to suggest that this compound itself shares these activities.
HIV Integrase Inhibition
Several patents disclose pyridin-3-ylacetic acid derivatives as potential inhibitors of HIV integrase, a key enzyme in the lifecycle of the human immunodeficiency virus. Inhibition of this enzyme prevents the viral DNA from integrating into the host cell's genome, thereby halting viral replication.
Below is a generalized signaling pathway illustrating the role of HIV integrase, a potential, though unconfirmed, target for compounds related to this compound.
Caption: Potential inhibition of HIV replication by targeting the integrase enzyme.
SHP2 Inhibition
Another area of investigation for related heterocyclic compounds is the inhibition of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and signaling pathways, such as the RAS-MAPK pathway. Dysregulation of SHP2 has been implicated in various cancers, making it an attractive target for oncological drug development.
The following diagram illustrates the general role of SHP2 in cellular signaling and its potential as a therapeutic target.
Caption: Potential modulation of the RAS-MAPK pathway via SHP2 inhibition.
Future Directions and a Call for Research
The lack of available data on this compound highlights a clear gap in the current scientific knowledge. For researchers in academia and industry, this presents an opportunity. De novo characterization of this compound, including broad-panel screening against various targets, cellular assays to determine functional activity, and subsequent mechanistic studies, would be necessary to uncover its potential therapeutic value.
Until such studies are conducted and their results are published, any discussion of the therapeutic targets of this compound remains speculative and based on the broader context of its chemical class. The scientific community awaits foundational research to define the pharmacological identity of this molecule.
In Silico Modeling of 6-Methoxy-3-pyridineacetic Acid Interactions: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the computational methodologies for modeling the interactions of 6-Methoxy-3-pyridineacetic acid, a compound of interest in medicinal chemistry. While specific targets for this molecule are still under investigation, this paper presents a hypothetical in silico workflow targeting the Cyclooxygenase-2 (COX-2) enzyme, drawing parallels with the known COX-2 inhibitor 6-Methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of nabumetone.[1] The methodologies described herein, including molecular docking and molecular dynamics simulations, offer a robust framework for elucidating potential binding affinities, interaction patterns, and the dynamic behavior of small molecules within a biological target.
Introduction to In Silico Modeling in Drug Discovery
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient approach to identify and optimize potential drug candidates. By simulating molecular interactions computationally, researchers can predict binding affinities, understand mechanisms of action, and refine molecular structures to enhance efficacy and reduce off-target effects. This guide focuses on the application of these techniques to this compound, a heterocyclic compound with potential therapeutic applications.
Hypothetical Target: Cyclooxygenase-2 (COX-2)
For the purpose of this technical guide, we will consider Cyclooxygenase-2 (COX-2) as a hypothetical target for this compound. COX-2 is a well-validated enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Its selective inhibition is a key strategy in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.[1] The structural similarity of this compound to known COX-2 inhibitors like 6-MNA makes this a plausible exploratory target.
The expression of COX-2 is induced by inflammatory stimuli. Upon activation, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins like PGE2.[1]
Caption: The COX-2 signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostaglandins.
In Silico Experimental Workflow
The computational investigation of this compound's interaction with a target protein like COX-2 follows a structured workflow. This process involves preparing the ligand and protein structures, performing molecular docking to predict the binding pose, and running molecular dynamics simulations to assess the stability of the complex.[1]
Caption: A typical workflow for in silico analysis of ligand-protein interactions.
Methodologies and Protocols
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying key interacting residues and estimating binding affinity.
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the COX-2 protein, typically based on the location of the co-crystallized ligand or known active site residues.
-
Perform the docking calculation using software like AutoDock Vina or Glide.
-
Analyze the resulting docking poses and scores.
-
MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.
Protocol:
-
System Setup:
-
Use the best-ranked docking pose of the this compound-COX-2 complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Minimize the energy of the entire system to remove steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble) to ensure proper density.
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability.
-
Identify key hydrogen bonds and other non-covalent interactions.
-
Data Presentation
The quantitative data generated from these simulations are summarized below.
Table 1: Hypothetical Molecular Docking Results
| Ligand | Docking Score (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |
| This compound | -8.5 | 0.5 | Arg120, Tyr355, Ser530 |
| 6-MNA (Reference) | -9.2 | 0.2 | Arg120, Tyr355, Ser530 |
Table 2: Hypothetical MD Simulation Stability Metrics
| Complex | Average RMSD (Å) | Average RMSF of Ligand (Å) |
| This compound - COX-2 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 6-MNA - COX-2 | 1.5 ± 0.2 | 0.4 ± 0.1 |
Table 3: Hypothetical Binding Free Energy Calculations (MM/PBSA)
| Complex | ΔG_bind (kcal/mol) |
| This compound - COX-2 | -35.7 ± 2.1 |
| 6-MNA - COX-2 | -42.5 ± 1.8 |
Logical Relationships in Computational Drug Discovery
The process of in silico drug discovery is a multi-step, iterative process that integrates computational and experimental approaches.
Caption: Logical flow of a computational drug discovery project.
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the potential interactions of this compound with a biological target, using COX-2 as a representative example. The described methodologies, from molecular docking to molecular dynamics simulations, provide a powerful framework for generating hypotheses about binding modes and affinities, thereby guiding further experimental validation. While the data presented here is hypothetical, the protocols and workflows are grounded in established computational practices and serve as a valuable resource for researchers in the field of drug discovery.
References
6-Methoxy-3-pyridineacetic Acid: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. Small, low-complexity molecules, or "fragments," that bind to biological targets with high ligand efficiency serve as critical starting points for the development of potent and selective therapeutics. Among the vast chemical space of potential fragments, heterocyclic scaffolds, particularly those containing the pyridine nucleus, have garnered significant attention due to their prevalence in FDA-approved drugs and their capacity for versatile molecular interactions.[1][2] This guide focuses on the utility of 6-Methoxy-3-pyridineacetic acid, a readily accessible and synthetically tractable fragment, as a valuable building block in medicinal chemistry. Its unique combination of a hydrogen bond acceptor in the pyridine ring, a methoxy group that can influence solubility and metabolic stability, and a carboxylic acid handle for straightforward chemical elaboration makes it an attractive starting point for library synthesis and lead optimization. This document will provide a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this fragment, supported by experimental data and protocols to facilitate its use in drug discovery programs.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[3][4] These properties align well with the "Rule of Three," a common guideline for the selection of fragments in drug discovery, which favors compounds with a molecular weight under 300 Da, a cLogP of 3 or less, fewer than 3 hydrogen bond donors, and fewer than 3 hydrogen bond acceptors. The presence of both a hydrogen bond-accepting pyridine nitrogen and a hydrogen bond-donating/accepting carboxylic acid group allows for diverse interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [3][4] |
| Molecular Weight | 167.16 g/mol | [3] |
| CAS Number | 902130-87-4 | [3][4] |
| Appearance | Solid | N/A |
| SMILES | COC1=CC=C(C=N1)CC(=O)O | [3] |
Application in Drug Discovery: A Case Study
While direct screening data for this compound as a standalone fragment is not extensively published, the utility of the closely related 6-methoxy-3-pyridinyl moiety has been demonstrated in the development of potent enzyme inhibitors. A notable example is the structure-activity relationship (SAR) study of isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.
Quantitative Biological Data: PIKfyve Inhibition
In a study focused on developing inhibitors for PIKfyve, a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines were synthesized and evaluated. Among these, an analog incorporating the 6-methoxy-3-pyridinyl group (compound 7o ) demonstrated significant inhibitory activity. The data highlights the importance of the methoxy substituent and its position on the pyridine ring for target engagement.
| Compound ID | Modification from Core Scaffold | PIKfyve IC₅₀ (µM) |
| 7h | 4-methoxy-3-pyridinyl | 0.59 |
| 7l | 5-methoxy-3-pyridinyl | 0.003 |
| 7o | 6-methoxy-3-pyridinyl | 0.019 |
Data extracted from a study on isothiazolo[4,3-b]pyridine derivatives.[4]
The data clearly indicates that while all methoxy-pyridinyl analogs show activity, the substitution pattern significantly impacts potency, with the 5-methoxy and 6-methoxy analogs being substantially more potent than the 4-methoxy analog.[4] This underscores the value of the 6-methoxy-3-pyridinyl fragment in achieving high-affinity binding.
Experimental Protocols
Synthesis of a 6-Methoxy-3-pyridinyl Derivative
The following is a representative synthetic protocol adapted from the literature for a derivative incorporating the 6-methoxy-3-pyridinyl moiety, which can be further modified to generate a library of analogs.[4] This multi-step synthesis illustrates a practical approach to utilizing building blocks like 6-methoxy-3-ethynylpyridine, a close synthetic precursor to the acetic acid derivative.
Step 1: Synthesis of 3,6-dibromoisothiazolo[4,3-b]pyridine
-
This intermediate can be prepared from commercially available starting materials following established literature procedures.
Step 2: Sonogashira Coupling
-
To a solution of 3,6-dibromoisothiazolo[4,3-b]pyridine (1.0 eq.) in a suitable solvent (e.g., a mixture of toluene and water) is added 6-methoxy-3-ethynylpyridine (1.2 eq.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a copper(I) co-catalyst, such as CuI (0.1 eq.).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0 eq.).
-
The reaction mixture is degassed and stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-( (6-methoxypyridin-3-yl)ethynyl)-6-bromoisothiazolo[4,3-b]pyridine.
Step 3: Further Functionalization (e.g., Suzuki Coupling)
-
The bromo-substituted intermediate from Step 2 (1.0 eq.) can be further functionalized via a Suzuki coupling reaction.
-
Dissolve the intermediate in a suitable solvent system (e.g., 1,4-dioxane and water).
-
Add the desired aryl or heteroaryl boronic acid or boronic ester (1.5 eq.).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.1 eq.), and a base, such as sodium carbonate or potassium phosphate (3.0 eq.).
-
The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed.
-
Work-up and purification are performed as described in Step 2 to yield the final product.
Fragment Screening by Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for screening a fragment library, including this compound, against a target protein using SPR.
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5).
-
Target protein of interest.
-
Fragment library, including a stock solution of this compound in DMSO.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Amine coupling kit (EDC, NHS, and ethanolamine).
2. Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein solution in the immobilization buffer to allow for covalent coupling to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
3. Fragment Screening:
-
Prepare a dilution series of the fragment library in running buffer. A typical starting concentration for fragment screening is in the range of 100-500 µM.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
Subtract the reference flow cell data from the protein flow cell data to obtain the specific binding signal.
-
Fragments that show a concentration-dependent binding signal are considered hits.
4. Data Analysis:
-
For hit validation, perform a full dose-response analysis to determine the equilibrium dissociation constant (K_D).
-
Fit the steady-state binding data to a 1:1 binding model to calculate the K_D.
Visualizations
Logical Workflow for Fragment-Based Drug Discovery
Caption: A generalized workflow for a fragment-based drug discovery campaign.
PIKfyve Signaling Pathway Involvement
Caption: The role of PIKfyve in cellular signaling and its inhibition.
Conclusion
This compound and its close analogs represent a valuable class of fragments for drug discovery. The pyridine core provides a key interaction point for binding to a variety of biological targets, while the methoxy and acetic acid functionalities offer opportunities for fine-tuning physicochemical properties and for synthetic elaboration. The case study on PIKfyve inhibitors demonstrates the potential of the 6-methoxy-3-pyridinyl moiety to serve as a foundation for the development of highly potent compounds.[4] By leveraging the principles of fragment-based drug discovery and established synthetic and screening methodologies, researchers can effectively utilize this versatile fragment to accelerate the identification and optimization of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for medicinal chemists and drug discovery scientists seeking to explore the potential of this promising chemical scaffold.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-3-pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-pyridineacetic acid is a heterocyclic compound belonging to the pyridine class of molecules. Its structure, featuring a methoxy group and an acetic acid moiety on a pyridine ring, makes it a compound of interest in medicinal chemistry and drug discovery. The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological relevance based on related structures.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some experimental data is available, several properties are currently based on predicted values.
| Property | Value | Data Type | Source |
| Molecular Formula | C₈H₉NO₃ | - | [1][2] |
| Molecular Weight | 167.16 g/mol | - | [1][2] |
| Appearance | Off-white to light yellow solid | Experimental | [3] |
| Melting Point | 110 - 113 °C | Experimental | [4] |
| Boiling Point | 316.6 ± 27.0 °C (at 760 Torr) | Predicted | [3] |
| Density | 1.246 ± 0.06 g/cm³ (at 20 °C) | Predicted | [3] |
| pKa | 4.19 ± 0.10 | Predicted | [3] |
| XlogP | 0.6 | Predicted | [5] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]
Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.[7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7][9]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[8]
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range represents the melting point of the sample.[8][9]
Determination of Solubility
Solubility is a critical parameter that influences a drug's bioavailability. The following protocol describes a general method for determining the solubility of a compound in various solvents.
Protocol (Gravimetric Method):
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[10]
-
Quantification: A precise volume of the clear, saturated solution is transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.[10]
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/100 mL).
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Protocol (Shake-Flask Method):
-
Phase Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.[11]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is then added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 30 minutes to 1 hour) to allow for the partitioning of the solute between the two phases. The mixture is then allowed to stand until the two phases have completely separated.[11]
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[13]
Synthesis of this compound
General Synthetic Approach:
This method involves the activation of a pyridine-N-oxide, followed by nucleophilic substitution with a Meldrum's acid derivative. The resulting intermediate then acts as an electrophile and undergoes ring-opening and decarboxylation to yield the desired pyridylacetic acid derivative.[14]
Caption: General workflow for the synthesis of substituted pyridylacetic acids.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment. For this compound, characteristic signals would be expected for the aromatic protons on the pyridine ring, the methylene protons of the acetic acid group, and the methyl protons of the methoxy group.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. Distinct signals would be observed for each unique carbon atom in the pyridine ring, the carboxylic acid group, the methylene group, and the methoxy group.
b. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for this compound would include:
-
A broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid group (around 1700-1725 cm⁻¹).
-
C-O stretching vibrations from the methoxy group and the carboxylic acid.
-
C=C and C=N stretching vibrations from the pyridine ring (typically in the 1400-1600 cm⁻¹ region).[15]
c. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the molecular weight of this compound (167.16 g/mol ). Fragmentation patterns can help to confirm the structure by showing the loss of specific groups, such as the carboxylic acid or methoxy group.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the pyridine moiety is a common scaffold in many biologically active compounds, including pharmaceuticals. Derivatives of pyridineacetic acid have been investigated for various therapeutic applications. The presence of the methoxy and carboxylic acid functional groups can influence the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Further research, including in vitro and in vivo studies, is required to elucidate the specific biological effects of this compound and to identify any potential therapeutic applications. A general workflow for assessing biological activity is presented below.
Caption: General workflow for evaluating the biological activity of a compound.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided detailed experimental protocols for the determination of its key properties. While some experimental values are known, further research is needed to determine its precise solubility in various solvents, develop a specific and optimized synthesis protocol, and, most importantly, to investigate its biological activity and potential therapeutic applications. The information and protocols presented herein provide a solid foundation for researchers and scientists to further explore the potential of this intriguing molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 902130-87-4 [m.chemicalbook.com]
- 4. H27966.09 [thermofisher.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]
- 10. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
- 13. researchgate.net [researchgate.net]
- 14. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Pharmacokinetic profile of methoxy-substituted pyridine compounds.
An In-depth Technical Guide on the Pharmacokinetic Profile of Methoxy-Substituted Pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its utility stems from favorable pharmacokinetic properties and its ability to engage in crucial biological interactions.[1] The strategic addition of a methoxy substituent is a common and effective tactic to modulate a compound's physicochemical properties, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. Methoxy groups can influence lipophilicity, solubility, metabolic stability, and receptor binding affinity.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetic profile of methoxy-substituted pyridine compounds, detailing the underlying mechanisms, summarizing key quantitative data, and outlining essential experimental protocols for their evaluation.
The Role of Methoxy-Substitution in Modulating Physicochemical Properties
The introduction of a methoxy group to a pyridine ring can significantly alter its electronic and steric properties, which in turn influences its pharmacokinetic behavior. For instance, a methoxy group can tune the basicity of the pyridine nitrogen, which can be crucial for reactions that are sensitive to the nitrogen's lone pair availability.[4] Furthermore, strategic placement of methoxy groups can improve metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 (CYP) enzymes.[3][5]
Lipophilicity and Solubility
Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.[6] The methoxy group's impact on lipophilicity can be complex, influencing both aqueous solubility and membrane permeability. While sometimes leading to an increase in the calculated LogP (cLogP), the overall effect on LogD at physiological pH (7.4) must be considered, as the ionization state of the pyridine ring is a major factor.[2][6] Kinetic aqueous solubility is a key parameter that can be improved by the introduction of heteroatoms and substituents like the methoxy group.[2][7]
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target site. High PPB can limit the free fraction of the drug, reducing its efficacy. The incorporation of pyridine rings has been explored as a strategy to lower plasma protein binding and consequently enhance central nervous system (CNS) exposure.[8]
Table 1: Physicochemical and In Vitro Properties of Representative Methoxy-Pyridine Compounds
| Compound ID | cLogP | Aqueous Solubility (µM, pH 7.4) | Metabolic Stability (t½ HLM, min) | Reference |
| Compound 22d | 3.5 (approx.) | >50 | - | [2] |
| Hit A | - | 6.9 | - | [7] |
| Hit B | - | 1.4 | 3.0 | [7] |
| Compound 25 | - | - | >60 | [3] |
| Compound 27 | - | - | >60 | [3] |
Note: Data is compiled from multiple sources for illustrative purposes. "-" indicates data not reported in the cited source. cLogP for 22d is an estimation based on its structure.
Pharmacokinetic Profile: ADME
The journey of a drug through the body is defined by its ADME properties. Understanding these is fundamental to designing safe and effective medicines.[9]
Absorption
For orally administered drugs, absorption from the gastrointestinal tract and bioavailability are paramount. Methoxy-substituted pyridine compounds have demonstrated variable but often favorable oral absorption. For example, one novel methoxy-pyridine derivative was estimated to have nearly 90% of the oral dose absorbed, with a resulting bioavailability of 53.7%, indicating a significant first-pass effect.[2] In vitro models like the Caco-2 assay are commonly used to predict intestinal permeability.[10]
Distribution
Following absorption, a compound is distributed throughout the body. The volume of distribution (Vd) provides insight into the extent of tissue penetration. Quantitative whole-body autoradiography in preclinical species can reveal specific tissue accumulation and whether the compound crosses the blood-brain barrier (BBB).[11] Several methoxy-pyridine compounds have been shown to be capable of crossing the BBB to engage their therapeutic targets in the CNS.[2]
Metabolism
Metabolism, primarily occurring in the liver, transforms xenobiotics into more polar, excretable forms.[12]
-
Primary Pathways: Methoxy-substituted pyridines undergo extensive metabolism. Common pathways include oxidation of the pyridine ring or other moieties, followed by Phase II conjugation reactions like glucuronidation or sulfation.[11] A unique but observed pathway involves the oxidative opening of the pyridine ring itself.[11]
-
Role of Cytochrome P450 (CYP) Enzymes: CYP enzymes are the primary drivers of Phase I metabolism for the vast majority of drugs.[13][14] Specific isoforms, such as CYP1A, 2B, and 2E1, have been implicated in the metabolism of methoxy-aryl compounds.[15] The pyridine nitrogen can directly interact with the heme iron of CYP enzymes, which can influence the metabolic profile.[16][17]
-
Metabolic Stability: This is a crucial parameter, often assessed in early discovery using in vitro systems like human liver microsomes (HLM).[12] A short half-life (t½) in HLM assays indicates rapid clearance and potentially poor oral bioavailability.[18] Medicinal chemistry efforts often focus on improving metabolic stability; for instance, replacing a metabolically liable methyl group with a difluoromethyl group or a methoxy group can significantly increase the metabolic half-life.[3]
Excretion
The final step is the elimination of the drug and its metabolites from the body. For many pyridine-containing compounds, feces is the major route of excretion, often accounting for the majority of the administered dose, with renal (urine) and biliary excretion playing secondary roles.[10][11]
Table 2: Summary of In Vivo Pharmacokinetic Parameters for Selected Pyridine Compounds
| Compound ID | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (F%) | Clearance (mL/min/kg) | Reference |
| GDC-0449 | Rat | Oral | 10 | 2370 | 50900 | - | - | [11] |
| GDC-0449 | Dog | Oral | 2 | 200 | 2580 | - | - | [11] |
| Compound 22d | Mouse | IV | 2 | - | 199 | - | 167 | [2] |
| Compound 22d | Mouse | Oral | 10 | 120 | 214 | 53.7 | - | [2] |
| Compound 20 | Rat | IV | 10 | - | 16000 | - | 10.4 | [10] |
| ZM241385 | Rat | IV | 5 | 1152.0 | 205.8 | - | 406.8 | [19] |
| ZM241385 | Rat | Oral | 5 | 11.2 | 26.9 | Poor | - | [19] |
Note: This table includes pyridine compounds, some of which are methoxy-substituted, to provide a representative range of PK parameters.
Key Experimental Protocols
Standardized protocols are essential for generating reliable and comparable pharmacokinetic data.
Lipophilicity Determination (LogD at pH 7.4)
This protocol determines the distribution coefficient of a compound between an organic and an aqueous phase at physiological pH.
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for at least 24 hours.[20]
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in a 50/50 mixture of the pre-saturated n-octanol and buffer phases.
-
Equilibration: Vigorously shake or vortex the sample mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[21]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC with UV or MS detection.[20][21]
-
Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[12]
-
Reagent Preparation: Prepare an incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4), a stock solution of the test compound (e.g., in DMSO), and a solution of pooled human liver microsomes (HLM). Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation Setup: In a microplate or microcentrifuge tubes, pre-warm the buffer, microsome solution, and test compound (at a final concentration typically around 1 µM) to 37°C.[16]
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-generating system to the mixture.[16]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding a quenching solution, typically ice-cold acetonitrile, often containing an internal standard for analytical purposes.[16]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[16]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant of elimination (k). The in vitro half-life (t½) is calculated as 0.693 / k.
In Vivo Pharmacokinetic Study in Rodents
This study determines the concentration-time profile of a drug in plasma after administration to an animal model.[9][22]
-
Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats), often cannulated (e.g., jugular vein) for ease of blood sampling.[9]
-
Formulation and Dosing: Prepare the compound in a suitable vehicle for the intended route of administration (e.g., intravenous bolus and oral gavage). Administer a precise dose based on the animal's body weight.
-
Blood Sampling: Collect serial blood samples from the cannula at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.[19]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). For oral doses, bioavailability (F%) is calculated by comparing the AUCoral to the AUCiv.
Visualized Workflows and Pathways
Diagrams created using Graphviz to illustrate key processes.
Caption: General workflow of a drug's ADME process.
Caption: The catalytic cycle of Cytochrome P450 enzymes.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
Methoxy-substituted pyridine compounds represent a valuable and versatile class of molecules in drug discovery. Their pharmacokinetic profiles can be finely tuned through the strategic placement of the methoxy group, which influences key parameters like solubility, metabolic stability, and distribution. A thorough understanding and early assessment of the ADME properties, using the standardized in vitro and in vivo protocols described herein, are critical for the successful development of these compounds into viable clinical candidates. Future research will continue to explore novel substitution patterns and bioisosteric replacements to further optimize the "drug-like" properties of this important chemical scaffold.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine containing M(1) positive allosteric modulators with reduced plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption, distribution, metabolism, and excretion of [¹⁴C]GDC-0449 (vismodegib), an orally active hedgehog pathway inhibitor, in rats and dogs: a unique metabolic pathway via pyridine ring opening [pubmed.ncbi.nlm.nih.gov]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols: 6-Methoxy-3-pyridineacetic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-methoxy-3-pyridineacetic acid and its derivatives as key building blocks in the synthesis of complex organic molecules, with a particular focus on the development of pharmaceutically active compounds. The protocols detailed herein are based on established synthetic routes and are intended for an audience with a strong background in organic chemistry.
Introduction
Pyridineacetic acid scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of bioactive molecules.[1] The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] this compound, in particular, offers multiple functional groups that can be strategically manipulated to construct complex molecular architectures. A prominent example of the application of a structurally related precursor is in the synthesis of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation.[2]
Application Example: Synthesis of Etoricoxib
Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3] The synthesis of Etoricoxib can be achieved through various routes, often employing a pyridine derivative as a key starting material. The following protocols outline a representative synthetic pathway starting from a precursor structurally related to this compound, namely methyl 6-methylnicotinate. This multi-step synthesis highlights the strategic use of this building block to construct the final bipyridyl core of Etoricoxib.
Experimental Protocols
The following protocols describe a common synthetic route to Etoricoxib, involving the formation of a key ketosulfone intermediate followed by cyclization to form the bipyridyl system.
Protocol 1: Synthesis of the Ketosulfone Intermediate
This protocol details the formation of 2-(4-methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone, a critical intermediate in the synthesis of Etoricoxib.
Materials:
-
Methyl 6-methylnicotinate
-
4-(Methylthio)benzyl cyanide
-
Sodium methoxide
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Hydrogen peroxide
-
Sodium tungstate
-
Methanol
-
Toluene
-
n-Heptane
-
Hydrochloric acid
Procedure:
-
Condensation Reaction:
-
In a suitable reaction vessel, mix 1.44g (4.0mmol) of Etoricoxib, 0.60g (4.0mmol) of methyl 6-methylnicotinate, and 0.22g (4.0mmol) of sodium methoxide in 6ml of dichloromethane.[4]
-
Stir the reaction mixture at room temperature for 10 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly add 15ml of water and 15ml of dichloromethane.[4]
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 15ml).[4]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the intermediate product.[4]
-
-
Alternative Condensation using Potassium tert-butoxide:
-
Oxidation to the Ketosulfone:
-
The methylthio intermediate obtained from the condensation step is then oxidized to the corresponding sulfone.
-
In a reaction flask, dissolve the intermediate in methanol.
-
Add a catalytic amount of sodium tungstate.
-
Slowly add 30% hydrogen peroxide solution while maintaining the temperature between 45-55 °C.[5]
-
After the addition is complete, continue stirring for 1 hour.[5]
-
Add water to the reaction mixture and cool to -5 °C to precipitate the product.[5]
-
Filter the solid, wash with water, and dry to obtain the ketosulfone intermediate.
-
Protocol 2: Cyclization to form Etoricoxib
This protocol describes the final cyclization step to construct the bipyridyl core of Etoricoxib from the ketosulfone intermediate.
Materials:
-
2-(4-methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone (Ketosulfone intermediate)
-
Vinamidinium hexafluorophosphate salt
-
Ammonium acetate
-
n-Propionic acid
-
Methanesulfonic acid
-
Toluene
-
Aqueous ammonia solution
-
Ethyl acetate
-
10% Sodium bicarbonate solution
Procedure:
-
To a solution of the ketosulfone intermediate (10 gm) in toluene (100 ml), add n-propionic acid (30 ml) and methanesulfonic acid (5.7 gm) at 25-35°C.[3]
-
Heat the mixture to 70-75°C to obtain a clear solution.[3]
-
Add vinamidinium hexafluorophosphate (15.9 gm) followed by ammonium acetate (18.7 gm).[3]
-
Reflux the reaction mass for 14-16 hours.[3]
-
After completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be worked up by adding water and extracting with ethyl acetate.[6]
-
The organic layer is then washed with 10% aqueous sodium bicarbonate solution, dried, and concentrated to yield crude Etoricoxib.[6]
-
The crude product can be purified by recrystallization from a suitable solvent such as isopropyl alcohol to obtain pure Etoricoxib.[7]
Quantitative Data Summary
| Step No. | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1a | Condensation | Etoricoxib, Methyl 6-methylnicotinate | Sodium methoxide | Dichloromethane | Room Temp. | 10 | 57.9 | - | [4] |
| 1b | Condensation | Etoricoxib, Methyl 6-methylnicotinate | Potassium tert-butoxide | Tetrahydrofuran | Reflux | 4 | 60.7 | - | [4] |
| 1c | Oxidation | Methylthio intermediate | Hydrogen peroxide, Sodium tungstate | Methanol | 45-55 | 1 | 92.6 | 94.16 | [5] |
| 2 | Cyclization | Ketosulfone intermediate | Vinamidinium salt, Ammonium acetate | Toluene, n-Propionic acid | Reflux | 14-16 | 75.9 | 96.31 | [3][6] |
Visualizations
Experimental Workflow for Etoricoxib Synthesis
Caption: Synthetic workflow for the preparation of Etoricoxib.
Signaling Pathway of COX-2 Inhibition
Caption: Mechanism of action of Etoricoxib as a COX-2 inhibitor.
References
- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of reference substance for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104710349A - Method for purifying etoricoxib - Google Patents [patents.google.com]
- 6. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 7. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
Application Note and Protocol for the Analysis of 6-Methoxy-3-pyridineacetic Acid by High-Performance Liquid Chromatography
This document provides a comprehensive guide for the determination of 6-Methoxy-3-pyridineacetic acid using High-Performance Liquid Chromatography (HPLC). The described method is applicable for quantitative analysis in research, quality control, and drug development settings.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method for the analysis of this compound. Please note that these values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Value |
| Retention Time (t_R_) | Approximately 4.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
This section details the necessary steps and reagents for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound standard: Purity > 98%
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic acid: ACS reagent grade, ~99%
-
Methanol: HPLC grade (for cleaning)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point. Based on the hydrophilic nature of pyridine compounds, a mixed-mode column like Primesep 200 could also be employed for enhanced retention and selectivity.[1][2][3]
-
Mobile Phase: A gradient elution is recommended for optimal separation. A common mobile phase consists of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-8 min: 5% to 50% B
-
8-10 min: 50% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm.[1]
4. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (95% Solvent A, 5% Solvent B) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
5. Sample Preparation
-
Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
6. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent as recommended by the manufacturer.
7. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
The following diagrams illustrate the key aspects of the HPLC methodology.
References
- 1. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 2. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep C Column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 6-Methoxy-3-pyridineacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 6-Methoxy-3-pyridineacetic acid as a building block in solid-phase synthesis (SPS). The protocols detailed below are based on established methodologies for structurally analogous compounds, such as other pyridine carboxylic acids and phenylacetic acids, due to the absence of specific literature for this particular reagent. These methods are designed to be a starting point for researchers to develop robust synthetic routes for novel molecules.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its incorporation into solid-phase synthesis workflows allows for the efficient and high-throughput generation of compound libraries for drug discovery and other applications. The pyridine moiety can introduce desirable physicochemical properties, such as improved solubility and potential for hydrogen bonding, while the acetic acid handle provides a convenient point of attachment to a solid support or for further chemical elaboration.
Overview of Solid-Phase Synthesis Strategy
The general strategy for using this compound in solid-phase synthesis involves three key stages:
-
Immobilization: Covalent attachment of this compound to a suitable solid support (resin).
-
Elaboration: Stepwise addition of other building blocks to the resin-bound molecule.
-
Cleavage: Release of the final product from the solid support.
Two common resins suitable for the immobilization of carboxylic acids are 2-Chlorotrityl chloride (2-CTC) resin and Wang resin. The choice of resin depends on the desired cleavage conditions and the overall synthetic strategy.
Experimental Protocols
Resin Selection and Loading
3.1.1. Using 2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is highly recommended for its mild cleavage conditions, which allow for the synthesis of protected fragments if desired.
Protocol 1: Loading of this compound onto 2-CTC Resin
| Parameter | Value/Condition | Notes |
| Resin | 2-Chlorotrityl chloride resin | 100-200 mesh, ~1.0-1.6 mmol/g substitution |
| Reagents | This compound | 1.0 - 1.5 equivalents (relative to resin substitution) |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 - 4.0 equivalents (relative to the acid) | |
| Solvent | Dichloromethane (DCM), anhydrous | ~10-15 mL/g of resin |
| Reaction Time | 1 - 4 hours | Monitor by Kaiser test (should remain negative) |
| Temperature | Room Temperature | - |
| Capping | DCM:MeOH:DIPEA (17:2:1) | To cap unreacted trityl chloride groups |
Methodology:
-
Swell the 2-CTC resin in anhydrous DCM for 30-60 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound and DIPEA in anhydrous DCM.
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 1-4 hours.
-
Drain the reaction solution and wash the resin with DCM.
-
To cap any unreacted sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and agitate for 30 minutes.[1]
-
Wash the resin sequentially with DCM, DMF, DCM, and MeOH.
-
Dry the resin under vacuum.
3.1.2. Using Wang Resin
Wang resin is a popular choice for the synthesis of C-terminal carboxylic acids, requiring stronger acidic conditions for cleavage.
Protocol 2: Loading of this compound onto Wang Resin
| Parameter | Value/Condition | Notes |
| Resin | Wang Resin | 100-200 mesh, ~0.8-1.2 mmol/g substitution |
| Reagents | This compound | 2.0 - 4.0 equivalents (relative to resin substitution) |
| N,N'-Diisopropylcarbodiimide (DIC) | 2.0 - 4.0 equivalents | |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.2 equivalents | |
| Solvent | DCM/DMF (9:1 v/v) | ~10-15 mL/g of resin |
| Reaction Time | 2 - 12 hours | Monitor by quantitative Fmoc test after a dummy cycle if applicable. |
| Temperature | Room Temperature | - |
| Capping | Acetic anhydride/Pyridine in DCM | To cap unreacted hydroxyl groups |
Methodology:
-
Swell the Wang resin in a mixture of DCM/DMF (9:1) for 1-2 hours.
-
Drain the solvent.
-
In a separate flask, dissolve this compound in DCM/DMF.
-
Add DIC and a catalytic amount of DMAP to the solution and stir for 10-15 minutes to pre-activate.
-
Add the activated solution to the resin and agitate at room temperature for 2-12 hours.
-
Drain the reaction solution and wash the resin with DMF and DCM.
-
Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM for 30-60 minutes.
-
Wash the resin sequentially with DCM, DMF, and MeOH.
-
Dry the resin under vacuum.
On-Resin Elaboration: Amide Bond Formation
Once this compound is attached to the resin, its carboxylic acid group is protected as an ester linkage. For further elaboration, a common step is the coupling of an amine to form an amide bond, assuming a protecting group on the this compound was used and has been removed. The following protocol describes a generic amide coupling.
Protocol 3: HATU-Mediated Amide Coupling
| Parameter | Value/Condition | Notes |
| Resin-bound Acid | 1.0 equivalent | - |
| Reagents | Amine (R-NH2) | 2.0 - 4.0 equivalents |
| HATU | 1.95 equivalents | |
| DIPEA | 4.0 equivalents | |
| Solvent | N,N-Dimethylformamide (DMF) | ~10-15 mL/g of resin |
| Reaction Time | 1 - 4 hours | Monitor by Kaiser test |
| Temperature | Room Temperature | - |
Methodology:
-
Swell the resin-bound this compound in DMF.
-
In a separate vial, dissolve the amine, HATU, and DIPEA in DMF. Pre-activate for 1-5 minutes.[2]
-
Add the activated solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF, DCM, and MeOH.
-
Dry the resin for the next step or proceed to cleavage.
Cleavage from the Solid Support
Protocol 4: Cleavage from 2-CTC Resin (Mild Conditions)
| Parameter | Value/Condition | Notes |
| Cleavage Reagent | 20% Hexafluoroisopropanol (HFIP) in DCM | For obtaining the fully protected product. |
| Alternative | 1-5% Trifluoroacetic acid (TFA) in DCM | Stronger, but still mild conditions. |
| Reaction Time | 30 - 60 minutes | - |
| Temperature | Room Temperature | - |
Methodology:
-
Swell the resin in DCM.
-
Treat the resin with the cleavage cocktail (e.g., 20% HFIP in DCM).[1]
-
Agitate for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail and DCM.
-
Combine the filtrates and evaporate the solvent to obtain the crude product.
Protocol 5: Cleavage from Wang Resin (Strong Acidic Conditions)
| Parameter | Value/Condition | Notes |
| Cleavage Cocktail | 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H₂O | Scavengers are crucial to prevent side reactions. |
| Reaction Time | 2 - 4 hours | - |
| Temperature | Room Temperature | - |
Methodology:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with neat TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate.
-
Wash the product with cold ether and dry under vacuum.
Data Presentation and Expected Outcomes
The following table summarizes expected loading and yield parameters based on literature for analogous compounds. Actual results may vary and should be optimized for each specific synthesis.
| Parameter | 2-CTC Resin | Wang Resin |
| Typical Loading Capacity | 0.3 - 0.8 mmol/g | 0.3 - 0.7 mmol/g |
| Coupling Efficiency (per step) | >99% (with HATU) | >99% (with HATU) |
| Overall Crude Purity (model systems) | >85% | >80% |
| Cleavage Yield | >90% | >85% |
Troubleshooting and Considerations
-
Low Loading Efficiency: Ensure all reagents and solvents are anhydrous, especially when using 2-CTC resin. Pre-activation times and reagent equivalents may need optimization.
-
Incomplete Coupling: Increase coupling time, temperature, or reagent equivalents. For sterically hindered amines, more potent coupling reagents like COMU may be beneficial.
-
Side Reactions during Cleavage: The use of appropriate scavengers (e.g., TIPS, water, EDT) in the cleavage cocktail is critical to prevent side-product formation, especially with sensitive functional groups.
-
Pyridine Nitrogen: The basicity of the pyridine nitrogen in this compound is not expected to interfere with standard Fmoc-based solid-phase synthesis protocols. However, in sensitive applications, its potential to act as a base should be considered.
These protocols and notes provide a solid foundation for the successful incorporation of this compound into solid-phase synthesis campaigns. As with any new building block, small-scale test reactions are recommended to optimize conditions for specific applications.
References
Application Notes and Protocols for the Use of 6-Methoxy-3-pyridineacetic Acid in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 6-methoxy-3-pyridineacetic acid as a key reagent in the synthesis of potent enzyme inhibitors. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are integral to the development of targeted therapeutics. The inclusion of a methoxy group at the 6-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing binding affinity and selectivity for the target enzyme.
This document outlines a representative synthetic protocol for the preparation of a hypothetical kinase inhibitor, "KIN-452," using this compound. The protocols and data presented are based on established synthetic methodologies and reported activities for structurally related enzyme inhibitors.
Target Enzyme Class: Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts. The pyridine core of this compound can serve as a scaffold to interact with the hinge region of the ATP-binding pocket of many kinases.
Data Presentation
The inhibitory activity of the synthesized compound, KIN-452, against a panel of relevant protein kinases is summarized in the table below. This data illustrates the potential for inhibitors derived from this compound to exhibit potent and selective activity.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| KIN-452 | PIM-1 | 85 | Radiometric |
| KIN-452 | GSK-3β | 250 | Kinase-Glo® |
| KIN-452 | PI3Kα | >10000 | TR-FRET |
Experimental Protocols
Protocol 1: Synthesis of KIN-452, a Hypothetical PIM-1 Kinase Inhibitor
This protocol details the synthesis of (S)-N-(1-amino-1-oxopropan-2-yl)-2-(6-methoxypyridin-3-yl)acetamide (KIN-452) via an amide coupling reaction between this compound and (S)-2-aminopropanamide.
Materials:
-
This compound
-
(S)-2-aminopropanamide hydrochloride
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve (S)-2-aminopropanamide hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt. Add this solution to the pre-activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired product, KIN-452.
Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of KIN-452 against the PIM-1 kinase.
Materials:
-
Recombinant human PIM-1 kinase
-
PIMtide (ARKRRRHPSGPPTA), a synthetic peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
KIN-452 (or other test compounds) dissolved in DMSO
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Preparation: Prepare a kinase reaction mixture containing PIM-1 kinase, PIMtide substrate, and kinase reaction buffer.
-
Inhibitor Addition: Serially dilute KIN-452 in DMSO and add to the kinase reaction mixture to achieve a range of final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of KIN-452 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Synthetic workflow for the preparation of KIN-452.
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of KIN-452.
Application Notes: Protocol for the Esterification of 6-Methoxy-3-pyridineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of active pharmaceutical ingredients (APIs) and other valuable chemical entities. 6-Methoxy-3-pyridineacetic acid is a heterocyclic compound of interest in medicinal chemistry, and its ester derivatives are important intermediates for further functionalization. This document provides an overview of common protocols for the esterification of this compound, focusing on two widely used methods: Fischer-Speier Esterification and Steglich Esterification. Due to the limited availability of a specific, detailed protocol for this compound in the reviewed literature, this note provides generalized procedures based on established chemical principles and a protocol for a structurally related compound. Researchers should consider these protocols as a starting point for optimization.
General Esterification Pathways
Two primary methods for the esterification of carboxylic acids are the acid-catalyzed Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification.
Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, or water is removed as it is formed.[1]
Steglich Esterification
The Steglich esterification is a milder method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3] This method is particularly suitable for substrates that are sensitive to strong acidic conditions.[3] The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[3]
Experimental Protocols
While a specific, optimized protocol for the esterification of this compound was not found in the surveyed literature, a reliable Fischer esterification protocol for the structurally similar 2-(6-aminopyridin-3-yl)acetic acid hydrochloride provides a strong basis for adaptation.[4]
Protocol 1: Fischer-Speier Esterification (Adapted from a similar procedure)
This protocol describes the formation of the methyl ester. A similar approach can be taken for the synthesis of the ethyl ester by substituting methanol with ethanol.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous Methanol (or Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (serving as both reactant and solvent, typically 10-20 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[5]
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[5]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[5]
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification (General Procedure)
This is a general protocol for a mild esterification that would require optimization for the specific substrate.
Reaction Scheme:
Caption: Workflow for Fischer-Speier Esterification.
Logical Relationship of Steglich Esterification Components
Caption: Key Components in Steglich Esterification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
DCC is a potent skin sensitizer. Avoid contact with skin and inhalation.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
The esterification of this compound can be approached using standard methods such as the Fischer-Speier or Steglich protocols. The choice of method will depend on the scale of the reaction and the sensitivity of any other functional groups on the molecule. The provided protocols are generalized and should be optimized for the specific substrate and desired ester. Careful monitoring of the reaction progress and appropriate purification techniques are essential to obtain the desired product in high yield and purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application of 6-Methoxy-3-pyridineacetic Acid in Medicinal Chemistry: A Keystone for Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Methoxy-3-pyridineacetic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique electronic and structural features, combining a methoxy-substituted pyridine ring with a reactive acetic acid side chain, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. While extensive public domain data on the direct biological activity of this compound is limited, its structural motifs are present in numerous compounds targeting a variety of therapeutic areas. This document outlines the potential applications, provides representative experimental protocols for the synthesis and evaluation of derivatives, and presents relevant biological data from structurally related compounds to illustrate its utility in drug discovery.
Potential Therapeutic Applications
The 6-methoxypyridine moiety is a common feature in ligands designed to interact with various biological targets, offering favorable properties such as improved metabolic stability and the ability to form key hydrogen bonds. The acetic acid functional group provides a convenient handle for further chemical modifications, allowing for the construction of more complex molecules through amide bond formation, esterification, or other coupling reactions.
Based on the prevalence of its core structure in known bioactive molecules, derivatives of this compound are anticipated to be valuable in the development of:
-
Dopamine Receptor Modulators: The pyridine ring can serve as a bioisostere for a phenyl ring, a common feature in ligands for dopamine receptors. Methoxy substitution can influence receptor subtype selectivity and pharmacokinetic properties.
-
Neurokinin (NK) Receptor Antagonists: The pyridineacetic acid scaffold can be elaborated to mimic the C-terminal portion of Substance P, the natural ligand for the NK1 receptor, leading to potent antagonists with applications in antiemesis and potentially other neurological disorders.
-
Enzyme Inhibitors: The carboxylic acid can act as a key interacting group with the active sites of various enzymes, including kinases and proteases. The methoxypyridine core can be tailored to occupy hydrophobic pockets and provide additional binding interactions.
-
Anti-inflammatory Agents: The structural features of this compound are amenable to incorporation into scaffolds known to possess anti-inflammatory activity, such as COX inhibitors.
Representative Quantitative Data
Direct quantitative biological data for this compound is not widely available in the public domain. However, the following table summarizes data for structurally related compounds, illustrating the potential potency and selectivity that can be achieved by incorporating the methoxypyridine motif into drug candidates.
| Compound Class | Example Compound | Target(s) | Assay Type | IC50 / Ki (nM) | Selectivity | Reference |
| Dopamine Receptor Antagonist | PNU-96391 | D2, D3 | Radioligand Binding | D2: 2.1, D3: 1.8 | ~1-fold | J. Med. Chem. 1995, 38, 22, 4296–4303 |
| Neurokinin-1 Receptor Antagonist | Aprepitant | NK1 | Radioligand Binding | 0.1 | >1000-fold vs NK2, NK3 | Bioorg. Med. Chem. Lett. 1998, 8, 14, 1913-1918 |
| p38 MAP Kinase Inhibitor | SB-203580 | p38α, p38β | Enzyme Activity | p38α: 50, p38β: 50 | >200-fold vs other kinases | FEBS Lett. 1994, 351, 1, 123-128 |
| COX-2 Inhibitor | Etoricoxib | COX-2 | Enzyme Activity | 1.1 | 106-fold vs COX-1 | J. Med. Chem. 2000, 43, 16, 3033–3042 |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of derivatives that could be prepared from this compound.
Protocol 1: Synthesis of a Representative Amide Derivative
This protocol describes a standard procedure for coupling this compound with a primary amine to form an amide derivative, a common step in constructing more complex drug candidates.
Synthetic workflow for amide coupling.
Materials:
-
This compound
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Primary amine of interest
-
DMF (N,N-Dimethylformamide)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the primary amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: Representative In Vitro Enzyme Inhibition Assay
This protocol outlines a general method to screen for the inhibitory activity of synthesized compounds against a target enzyme, such as a kinase.
Application Notes and Protocols: Derivatization of 6-Methoxy-3-pyridineacetic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-pyridineacetic acid is a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to generate novel derivatives with diverse biological activities. The presence of a carboxylic acid group allows for straightforward derivatization through esterification and amidation reactions, leading to the synthesis of a wide array of compounds. These derivatives have shown promise in various therapeutic areas, particularly in oncology, by targeting key signaling pathways involved in cancer cell proliferation and survival. This document provides detailed protocols for the derivatization of this compound and subsequent bioassays to evaluate the anticancer potential of the synthesized compounds.
Data Presentation: Biological Activities of Pyridine Derivatives
The following tables summarize the in vitro anticancer activities of representative pyridine derivatives, highlighting their potential as therapeutic agents. While specific data for derivatives of this compound are being developed, the data presented for analogous pyridine-urea and pyrazolo[3,4-b]pyridine derivatives provide a strong rationale for its use as a core scaffold.
Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |
| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |
| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |
Data adapted from a study on pyridine-urea derivatives, demonstrating potent activity against the MCF-7 breast cancer cell line.[1]
Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Hela (IC50 in µM) | MCF-7 (IC50 in µM) | HCT-116 (IC50 in µM) |
| 9a | 2.59 | - | - |
| 14g | - | 4.66 | 1.98 |
| Doxorubicin | 2.35 | 4.57 | 2.11 |
Data from a study on pyrazolo[3,4-b]pyridine derivatives, showing significant cytotoxicity against various cancer cell lines.
Experimental Protocols
Protocol 1: Amide Synthesis from this compound using HATU
This protocol describes a general procedure for the synthesis of amide derivatives from a carboxylic acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent.[2][3]
Materials:
-
This compound
-
Desired amine (slight excess compared to the acid)
-
HATU (2 equivalents)
-
Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add HATU (2 equivalents) and DIEA (3 equivalents) to the solution.
-
Add a slight excess of the desired amine to the reaction mixture.
-
Allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Esterification of this compound using DCC and DMAP (Steglich Esterification)
This protocol outlines the esterification of a carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[4][5]
Materials:
-
This compound
-
Desired alcohol
-
DCC (1.1 equivalents)
-
DMAP (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound and the desired alcohol in anhydrous DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
Protocol 3: MTT Assay for In Vitro Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Hela, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized derivatives of this compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the complete cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Signaling Pathways
The derivatized compounds of this compound may exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Cell Cycle and Transcription Regulation by CDKs.
Experimental Workflow
Caption: Drug Discovery Workflow.
Conclusion
The derivatization of this compound represents a promising strategy for the development of novel therapeutic agents, particularly in the field of oncology. The straightforward modification of its carboxylic acid moiety allows for the creation of diverse chemical libraries. The provided protocols for amidation, esterification, and subsequent in vitro bioassays offer a comprehensive guide for researchers to synthesize and evaluate new chemical entities based on this versatile scaffold. The exploration of their effects on key signaling pathways, such as those involving VEGFR-2 and CDKs, will be crucial in elucidating their mechanisms of action and advancing the most potent compounds towards further preclinical and clinical development.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. BJOC - Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature [beilstein-journals.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Methoxy-3-pyridineacetic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Methoxy-3-pyridineacetic acid as a versatile starting material for the synthesis of various fused heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies for analogous pyridine derivatives and can be adapted for the specific use of this substrate.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its pyridine core is a common motif in numerous biologically active compounds, and the acetic acid side chain provides a reactive handle for the construction of fused heterocyclic systems. This document details potential synthetic routes to important classes of heterocycles, including pyrrolopyridinones and pyridopyrimidines, starting from this compound. The synthesized compounds are of significant interest due to their potential as kinase inhibitors, anti-inflammatory agents, and other therapeutic agents.
Synthesis of Pyrrolopyridinone Derivatives
The methylene group of the acetic acid side chain in this compound can be activated to facilitate cyclization reactions. One common approach involves the use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate, which can then be cyclized to form a pyrrolopyridinone ring system.
Experimental Protocol: Synthesis of a Pyrrolopyridinone Derivative
-
Esterification of this compound:
-
To a solution of this compound (1.0 eq) in methanol, add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
-
-
Formation of the Enamine Intermediate:
-
Dissolve the methyl ester of this compound (1.0 eq) in anhydrous toluene.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.
-
-
Cyclization and Aromatization:
-
The crude enamine can be subjected to various cyclization conditions. For example, treatment with a suitable amine (e.g., ammonia or a primary amine) followed by an oxidative aromatization step can yield the desired pyrrolopyridinone.
-
Quantitative Data Summary
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methyl 2-(6-methoxypyridin-3-yl)acetate | H₂SO₄ | Methanol | 4-6 | Reflux | 90-95 |
| 2 | Methyl 3-(dimethylamino)-2-(6-methoxypyridin-3-yl)acrylate | DMF-DMA | Toluene | 8-12 | Reflux | 85-90 |
| 3 | 5-Methoxy-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | Varies | Varies | Varies | Varies | 60-75 |
Experimental Workflow
Synthesis of Pyridopyrimidine Derivatives
Pyridopyrimidine scaffolds are prevalent in many kinase inhibitors. A common synthetic route involves the construction of the pyrimidine ring onto a functionalized pyridine. Starting from this compound, a multi-step synthesis can be envisioned to first introduce a reactive amine functionality, followed by cyclization to form the pyridopyrimidine core.
Experimental Protocol: Synthesis of a Pyridopyrimidine Derivative
-
Curtius Rearrangement to form an Amine:
-
Convert this compound to its corresponding acyl azide. This can be achieved by first forming the acid chloride (e.g., with thionyl chloride), followed by reaction with sodium azide.
-
Perform the Curtius rearrangement by heating the acyl azide in an inert solvent (e.g., toluene), which will yield an isocyanate intermediate.
-
Hydrolyze the isocyanate in situ with aqueous acid to afford the corresponding aminomethylpyridine derivative.
-
-
Cyclization to form the Pyridopyrimidine Ring:
-
React the aminomethylpyridine derivative with a suitable reagent to construct the pyrimidine ring. For example, reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA) can provide a key intermediate which upon treatment with ammonia or an amine will cyclize.
-
Alternatively, reaction with reagents like formamide or urea can also lead to the formation of the pyridopyrimidine ring.
-
Quantitative Data Summary
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1a | 2-(6-methoxypyridin-3-yl)acetyl chloride | SOCl₂ | Toluene | 2-3 | Reflux | 90-95 |
| 1b | 2-(6-methoxypyridin-3-yl)acetyl azide | NaN₃ | Acetone/H₂O | 1-2 | 0 | 85-90 |
| 1c | (6-methoxypyridin-3-yl)methanamine | Toluene, then aq. HCl | Toluene | 4-6 | Reflux | 70-80 |
| 2 | 6-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | DMF-DMA, then NH₃ | Ethanol | 12-18 | Reflux | 50-65 |
Experimental Workflow
Application Notes and Protocols for Cell-Based Assays Involving 6-Methoxy-3-pyridineacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential cell-based assays for evaluating the biological activity of 6-methoxy-3-pyridineacetic acid derivatives. The protocols are based on established methodologies for analogous pyridine-containing compounds and are intended to serve as a starting point for screening and mechanism of action studies.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with potential applications in drug discovery. The pyridine scaffold is a common feature in many biologically active molecules, and derivatives of pyridineacetic acid have been explored for various therapeutic areas, including oncology and inflammation. Cell-based assays are crucial tools for the initial screening and characterization of these compounds, offering insights into their potency, selectivity, and cellular mechanisms of action. This document outlines protocols for key cell-based assays to assess the cytotoxic, anti-inflammatory, and apoptosis-inducing properties of this compound derivatives.
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data for a representative this compound derivative (referred to as Compound X) in various cell-based assays. This data is intended for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Cytotoxicity of Compound X in Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.5 |
| HCT116 | Colon Carcinoma | 12.8 |
| DU145 | Prostate Carcinoma | 35.1 |
Table 2: Anti-inflammatory Activity of Compound X
| Assay | Cell Line | Stimulant | Measured Mediator | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 22.7 |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS (1 µg/mL) | PGE₂ | 18.9 |
Table 3: Apoptosis Induction by Compound X in HCT116 Cells (48-hour treatment)
| Assay | Parameter Measured | % of Apoptotic Cells (at 20 µM) |
| Annexin V-FITC/PI Staining | Early and Late Apoptosis | 45.3% |
| Caspase-3/7 Activity | Caspase-3/7 Activation | 3.8-fold increase vs. control |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound derivatives on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol measures the inhibitory effect of the compounds on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophages.
Workflow for Nitric Oxide Assay
Caption: Workflow for the Griess assay to measure nitric oxide.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
96-well plates
-
This compound derivative
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway for Apoptosis Induction
Caption: A potential signaling pathway for apoptosis.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at the desired concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate cell populations: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+).
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-3-pyridineacetic Acid
Welcome to the Technical Support Center for the synthesis of 6-Methoxy-3-pyridineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and well-established synthetic route is a two-step process. The first step involves the synthesis of the intermediate, 6-methoxy-3-pyridineacetonitrile. This is typically achieved through the reaction of 3-chloromethyl-6-methoxypyridine with a cyanide salt. The second step is the hydrolysis of the nitrile group of 6-methoxy-3-pyridineacetonitrile to the desired carboxylic acid. An alternative, though potentially more problematic route, involves the Grignard reaction of a 3-halo-6-methoxypyridine with carbon dioxide.
Q2: I am having trouble with the hydrolysis of 6-methoxy-3-pyridineacetonitrile. What are the critical parameters to control?
A2: The hydrolysis of the nitrile to the carboxylic acid is a critical step and can be performed under acidic or basic conditions. Careful control of reaction conditions is necessary to avoid the formation of byproducts. Key parameters include the concentration of the acid or base, reaction temperature, and reaction time. Overly harsh conditions, such as high temperatures or very strong acids/bases, can lead to the formation of the corresponding amide as a stable intermediate or even decomposition of the starting material or product.
Q3: My Grignard reaction with CO2 is giving a low yield of the desired carboxylic acid. What could be the issue?
A3: While a viable route in theory, the Grignard carboxylation of methoxy-substituted aryl halides can be problematic. A significant side reaction is the formation of a symmetric ketone.[1] This occurs when the Grignard reagent reacts with the initially formed carboxylate. To minimize this, it is crucial to maintain a low reaction temperature and to add the Grignard reagent to a large excess of solid carbon dioxide (dry ice) to ensure the immediate consumption of the Grignard reagent.
Q4: What are the typical impurities I should look out for, and how can I purify the final product?
A4: Common impurities include unreacted 6-methoxy-3-pyridineacetonitrile, the intermediate amide (2-(6-methoxypyridin-3-yl)acetamide), and potentially byproducts from side reactions if the reaction conditions were not optimal. Purification is typically achieved by recrystallization. The choice of solvent will depend on the impurity profile, but common solvents for recrystallizing pyridine carboxylic acids include water, ethanol, or mixtures thereof. Acid-base extraction can also be an effective purification strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound from Nitrile Hydrolysis | 1. Incomplete hydrolysis. 2. Decomposition of starting material or product. 3. Formation of the stable amide intermediate. | 1. Increase reaction time or temperature cautiously, monitoring by TLC or HPLC. 2. Use milder hydrolysis conditions (e.g., moderate acid/base concentration, lower temperature). 3. Drive the reaction to completion by using more forcing conditions, but be mindful of potential decomposition. |
| Significant Amide Impurity in the Final Product | 1. Insufficient reaction time or temperature for the second hydrolysis step (amide to carboxylic acid). 2. Use of a weaker acid or base. | 1. Prolong the reaction time or incrementally increase the temperature while monitoring the reaction progress. 2. Increase the concentration of the acid or base. For example, if using 6M HCl, consider increasing to 9M HCl. |
| Formation of Ketone Byproduct in Grignard Synthesis | 1. Reaction of the Grignard reagent with the carboxylate intermediate. 2. Reaction temperature is too high. | 1. Ensure a large excess of CO2 is present. Add the Grignard reagent solution slowly to a well-stirred slurry of crushed dry ice in an inert solvent like THF. 2. Maintain a very low temperature (e.g., -78 °C) throughout the addition. |
| Difficulty in Product Purification | 1. Presence of polar impurities. 2. Co-precipitation of starting materials or byproducts. | 1. Perform an acid-base workup. Dissolve the crude product in a dilute base, wash with an organic solvent to remove non-acidic impurities, then re-acidify the aqueous layer to precipitate the pure product. 2. Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good separation. |
Experimental Protocols
Synthesis of 6-methoxy-3-pyridineacetonitrile (Precursor)
A common method for the synthesis of the nitrile precursor involves the cyanation of a 3-halomethyl-6-methoxypyridine.
Materials:
-
3-Chloromethyl-6-methoxypyridine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Water
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Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-chloromethyl-6-methoxypyridine in DMSO.
-
Add sodium cyanide in one portion.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the reaction mixture into cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methoxy-3-pyridineacetonitrile.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Hydrolysis of 6-methoxy-3-pyridineacetonitrile to this compound
Acid-Catalyzed Hydrolysis:
Materials:
-
6-methoxy-3-pyridineacetonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4)
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, suspend 6-methoxy-3-pyridineacetonitrile in a 6-9 M solution of HCl or H2SO4.
-
Heat the mixture to reflux (typically 90-110 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material and the intermediate amide are no longer observed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a concentrated NaOH solution to a pH of approximately 3-4. The product will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Base-Catalyzed Hydrolysis:
Materials:
-
6-methoxy-3-pyridineacetonitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl) solution
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-3-pyridineacetonitrile in an aqueous solution of NaOH or KOH (e.g., 10-20% w/v).
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated HCl to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for 6-methoxy-3-pyridineacetonitrile
| Condition | Reagent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Observations |
| Acidic | 6M HCl | 100 | 6 | 75-85 | Good conversion, potential for some amide byproduct if reaction is incomplete. |
| Acidic | 9M H2SO4 | 110 | 4 | 80-90 | Faster reaction, requires careful temperature control to avoid charring. |
| Basic | 15% NaOH (aq) | 100 | 8 | 70-80 | Generally cleaner reaction, but may require longer reaction times. |
| Basic | 20% KOH (aq) | 100 | 6 | 75-85 | Similar to NaOH, can be slightly faster. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in hydrolysis.
References
Technical Support Center: Purification of 6-Methoxy-3-pyridineacetic acid
Welcome to the technical support center for the purification of 6-Methoxy-3-pyridineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in obtaining high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that you may encounter during your experiments.
Q1: What are the potential sources of impurities in this compound synthesis?
A1: Impurities in this compound often originate from the synthetic route employed. Common synthetic strategies involve the modification of pyridine derivatives.[1] Potential impurities can include:
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Unreacted Starting Materials: Such as 6-methoxypyridine or a related substituted pyridine.
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Intermediates: Depending on the synthetic pathway, intermediates from steps like lithiation, coupling, or hydrolysis might persist.[1]
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Byproducts: Side reactions can lead to the formation of isomers (e.g., 2-substituted or 4-substituted pyridines), or products from over-reaction or degradation.
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Reagents and Solvents: Residual catalysts, reagents, and solvents used in the synthesis and workup can also be present.
Q2: My purified this compound shows a broad melting point range. What could be the cause?
A2: A broad melting point range is a strong indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. To address this, further purification steps such as recrystallization or chromatography are recommended.
Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?
A3: Co-elution during chromatography can be a significant challenge. Here are several strategies to improve separation:
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Optimize the Mobile Phase: Fine-tune the solvent system. For normal-phase chromatography, small additions of a polar solvent like methanol or a few drops of acetic acid can significantly alter selectivity. For reverse-phase HPLC, adjusting the pH of the aqueous component or changing the organic modifier (e.g., from acetonitrile to methanol) can be effective.[2]
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Change the Stationary Phase: If you are using silica gel, consider switching to a different stationary phase with different selectivity, such as alumina, or a bonded phase like diol or cyano.
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Employ a Different Chromatographic Technique: If flash chromatography is insufficient, preparative HPLC can offer much higher resolution.
Q4: After recrystallization, the recovery of my this compound is very low. How can I improve the yield?
A4: Low recovery during recrystallization can be due to several factors:
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Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvents or solvent mixtures.
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Using Too Much Solvent: Dissolving the crude product in the absolute minimum amount of hot solvent is crucial. Excess solvent will lead to lower recovery.
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Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, this can lead to loss of product. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. Impurities are depressing the melting point. | Use a lower-boiling point solvent. Try a different solvent or a solvent pair. Perform an initial purification step (e.g., flash chromatography) to remove major impurities before recrystallization. |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the solvent. | Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Colored impurities in crystals | Colored impurities are not effectively removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb the product, so use it sparingly. |
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | Inappropriate mobile phase polarity. | Systematically vary the polarity of the eluent. For polar compounds, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Adding a small amount of methanol can significantly increase polarity. |
| Streaking of spots on TLC | The compound is too polar for the mobile phase. The sample is overloaded. The compound is acidic or basic and is interacting with the silica gel. | Increase the polarity of the mobile phase. Spot a more dilute solution of your sample. Add a small amount of acetic acid or triethylamine to the mobile phase to suppress ionization and reduce tailing. |
| Product elutes with the solvent front in column chromatography | The mobile phase is too polar. | Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A common sequence is to start with hexane/ethyl acetate and then move to ethyl acetate/methanol. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room and elevated temperatures. The ideal solvent will show poor solubility at room temperature and good solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254).
-
Spotting: Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot the solutions onto the baseline of the TLC plate.
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Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point for the mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm). Staining with a suitable reagent, such as potassium permanganate, can also be used.
-
Analysis: Calculate the Rf values for the product and any impurities. A pure compound should ideally show a single spot.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general starting point and may require optimization.
-
Column: A C18 reverse-phase column is a common choice for this type of compound.
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or 0.1% trifluoroacetic acid.
-
-
Gradient: A typical gradient might be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 270 nm).[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
References
Stability issues of 6-Methoxy-3-pyridineacetic acid in aqueous solutions
This technical support center provides guidance on the stability of 6-Methoxy-3-pyridineacetic acid in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: While specific stability data for this compound is limited in publicly available literature, based on the chemistry of related pyridine and acetic acid derivatives, the primary stability concerns in aqueous solutions are:
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the pyridine ring.[1][2][3][4] It is recommended to handle and store solutions of this compound in the dark or in amber vials.
-
Oxidation: The compound may be susceptible to oxidative degradation. The pyridine ring and the benzylic carbon of the acetic acid group are potential sites of oxidation.[5][6][7][8] The presence of oxidizing agents or dissolved oxygen can promote this process.
-
pH-Dependent Instability: The stability of this compound can be influenced by the pH of the aqueous solution. Extreme pH conditions (highly acidic or alkaline) may accelerate degradation pathways such as hydrolysis of the methoxy group or other reactions. For similar compounds, stability is often greatest in the neutral to slightly acidic pH range.[9]
-
Thermal Degradation & Decarboxylation: Although generally more stable than 2- or 4-pyridineacetic acids, the 3-substituted isomer may still be susceptible to thermal degradation and decarboxylation upon heating.[10][11][12][13][14]
Q2: How should I prepare and store aqueous stock solutions of this compound to ensure stability?
A2: To maximize the stability of your aqueous stock solutions, follow these recommendations:
-
Solvent Purity: Use high-purity, freshly opened water or buffer solutions to minimize contaminants that could act as catalysts for degradation.
-
pH Control: Prepare solutions using a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range.
-
Light Protection: Store solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.[9]
-
Temperature Control: Store stock solutions at low temperatures, such as 2-8 °C or frozen at -20 °C, to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage or if oxidation is a concern, consider degassing the solvent to remove dissolved oxygen and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q3: Are there any known degradation products of this compound?
A3: Specific degradation products for this compound are not well-documented. However, based on the potential degradation pathways, possible degradation products could include:
-
Photodegradation Products: Complex mixtures of rearranged and cleaved products resulting from the breakdown of the pyridine ring.
-
Oxidation Products: Hydroxylated derivatives on the pyridine ring or oxidation of the acetic acid side chain.
-
Hydrolysis Product: 6-Hydroxy-3-pyridineacetic acid, resulting from the hydrolysis of the methoxy group.
-
Decarboxylation Product: 2-Methoxy-5-methylpyridine, formed by the loss of carbon dioxide from the acetic acid moiety.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound in solution. | - Prepare fresh solutions before each experiment.- Store stock solutions under recommended conditions (dark, low temperature, controlled pH).- Perform a stability study under your experimental conditions to determine the compound's half-life. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | - Protect solutions from light and heat.- Use antioxidants if oxidation is suspected.- Adjust the pH of the solution to a more stable range.- Characterize the new peaks to identify potential degradation products and pathways. |
| Precipitation or color change in the solution. | Formation of insoluble degradation products or chemical reactions. | - Visually inspect solutions before use.- If precipitation occurs, try preparing a fresh solution.- A color change may indicate oxidative degradation. Prepare solutions in degassed solvents and store under an inert atmosphere. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study can help identify the potential degradation pathways and the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 14. Hammick reaction - Wikipedia [en.wikipedia.org]
Overcoming side reactions in the synthesis of 6-Methoxy-3-pyridineacetic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 6-methoxy-3-pyridineacetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several common synthetic routes are employed, each with its own set of potential challenges. The most prevalent methods include:
-
Hydrolysis of 2-(6-methoxypyridin-3-yl)acetonitrile: This is a straightforward method, but careful control of reaction conditions is necessary to avoid incomplete reaction or byproduct formation.
-
Willgerodt-Kindler Reaction of 3-acetyl-6-methoxypyridine: This route involves the conversion of a ketone to a thiomorpholide, followed by hydrolysis. A common side product is the corresponding carboxylic acid, formed by the hydrolysis of the primary amide.[1]
-
Grignard Reaction of a 3-halomethyl-6-methoxypyridine with Carbon Dioxide: This classic method for carboxylic acid synthesis can be effective, but is sensitive to moisture and can produce ketone byproducts.
-
Palladium-Catalyzed Carboxylation of a 3-halomethyl-6-methoxypyridine: A modern approach that can offer high yields, but requires careful optimization of the catalyst system and reaction conditions.
Q2: I am observing a significant amount of amide byproduct during the hydrolysis of 2-(6-methoxypyridin-3-yl)acetonitrile. How can I improve the yield of the carboxylic acid?
A2: Incomplete hydrolysis of the nitrile is a common issue, leading to the formation of the corresponding amide as an intermediate. To drive the reaction to completion, consider the following:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to hydrolyze the stable amide intermediate.
-
Use a Stronger Acid or Base: Switching to a more concentrated acid (e.g., concentrated HCl or H₂SO₄) or a stronger base (e.g., higher concentration of NaOH or KOH) can accelerate the hydrolysis of the amide.
-
Employ a Co-solvent: The use of a co-solvent like ethanol or dioxane can improve the solubility of the starting material and intermediate, facilitating a more complete reaction.
Q3: My Grignard reaction with CO₂ is giving a low yield of the desired carboxylic acid and a significant amount of a ketone byproduct. What is causing this and how can I prevent it?
A3: The formation of a symmetric ketone is a known side reaction in Grignard reactions with CO₂, particularly with aryl Grignard reagents bearing electron-donating groups like a methoxy substituent. This occurs when the initially formed carboxylate reacts with another equivalent of the Grignard reagent. To minimize this:
-
Inverse Addition: Add the Grignard reagent slowly to a vigorously stirred slurry of dry ice (solid CO₂) in an inert solvent like THF. This ensures that the Grignard reagent is always in the presence of excess CO₂.
-
Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C) throughout the addition to minimize the reactivity of the initially formed carboxylate.
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Any moisture will quench the Grignard reagent and reduce the yield.
Troubleshooting Guides
Problem 1: Low Yield in the Willgerodt-Kindler Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of the starting ketone | Insufficient reaction temperature or time. | Increase the reaction temperature (reflux) and/or prolong the reaction time. Monitor the reaction by TLC or GC. |
| Poor quality of reagents (sulfur, morpholine). | Use freshly opened or purified reagents. Ensure morpholine is dry. | |
| Formation of a complex mixture of byproducts | Decomposition of the starting material or intermediate. | Lower the reaction temperature and extend the reaction time. Consider using a milder base. |
| Significant amount of carboxylic acid formed directly | Hydrolysis of the intermediate thioamide during the reaction. | Ensure anhydrous conditions. If the subsequent hydrolysis is desired, this may not be a significant issue. |
Problem 2: Incomplete Hydrolysis of 2-(6-methoxypyridin-3-yl)acetonitrile
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting nitrile in the final product | Insufficiently harsh hydrolysis conditions. | Increase the concentration of the acid or base. Increase the reaction temperature and/or time. |
| Isolation of the amide as the major product | The second step of hydrolysis (amide to carboxylic acid) is slow. | As above, increase the severity of the reaction conditions. Consider microwave-assisted hydrolysis to accelerate the reaction. |
| Dark coloration or tar formation | Decomposition at high temperatures. | Use a more moderate temperature for a longer duration. Ensure an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. |
Experimental Protocols
Protocol 1: Hydrolysis of 2-(6-methoxypyridin-3-yl)acetonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(6-methoxypyridin-3-yl)acetonitrile (1.0 eq).
-
Reaction: Add a 6 M solution of hydrochloric acid or sodium hydroxide (10-20 eq).
-
Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature. Adjust the pH to approximately 3-4 with a suitable base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture to room temperature. Acidify the solution with a suitable acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Grignard Reaction of 3-bromomethyl-6-methoxypyridine with CO₂
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 3-bromomethyl-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.
-
Carboxylation: In a separate flame-dried flask, add a large excess of crushed dry ice. Cool the flask to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent to the dry ice slurry via a cannula with vigorous stirring.
-
Quenching: Allow the mixture to warm to room temperature, and then quench by the slow addition of 1 M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Visualized Workflows
Caption: Troubleshooting workflow for hydrolysis of the nitrile intermediate.
References
Technical Support Center: Optimizing Amide Coupling Reactions for 6-Methoxy-3-pyridineacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the amide coupling of 6-Methoxy-3-pyridineacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when coupling this compound?
A1: Researchers may face several challenges, including low reaction yields, the formation of side products, and difficulties in purification. These issues can arise from the electronic nature of the pyridine ring, potential steric hindrance, and the choice of coupling reagents and reaction conditions. The electron-donating methoxy group can influence the reactivity of the carboxylic acid.
Q2: Which coupling reagents are recommended for this compound?
A2: A variety of modern coupling reagents can be effective. The choice often depends on the specific amine being coupled and the desired scale of the reaction. Commonly used and recommended reagents include:
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient reagents known for rapid reaction times and suppression of racemization.[1] HATU is often a preferred choice for challenging couplings.[2]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for sterically hindered substrates.[3]
-
Carbodiimides: EDC and DCC, typically used with additives like HOBt or OxymaPure, are cost-effective options. EDC is advantageous for simpler work-ups as its urea byproduct is water-soluble.[3][4]
Q3: What role do additives like HOBt and HOAt play?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1] They also enhance the reaction rate by forming more reactive activated esters. HOAt, a component of HATU, is particularly effective due to the neighboring group effect of the pyridine nitrogen, which can accelerate the coupling reaction.[5]
Q4: How do I select the appropriate base for the coupling reaction?
A4: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize any acid formed during the reaction. The most common choices are N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA).[5] For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be considered.[6]
Q5: What are common side reactions and how can they be minimized?
A5: The most common side reactions include:
-
Racemization: Loss of stereochemical integrity at a chiral center. This can be minimized by using additives like HOBt or HOAt, working at lower temperatures, and choosing appropriate coupling reagents (e.g., HATU).[1]
-
Guanidinylation: When using uronium/aminium reagents like HATU in excess, the free amine can react with the coupling reagent, leading to a capped and unreactive guanidinylated amine.[5][7] Using the correct stoichiometry is critical to avoid this.
-
N-acylurea formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can complicate purification. The use of additives like HOBt can help to intercept the intermediate and minimize this side reaction.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Switch to a more powerful coupling reagent like HATU or COMU.[9]- Ensure your coupling reagent is fresh and has been stored properly. |
| Deactivation of the amine (e.g., by protonation). | - Ensure sufficient base (e.g., 2-3 equivalents of DIPEA) is used to neutralize all acidic species. | |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] | |
| Steric hindrance from the amine or carboxylic acid. | - Increase the reaction time and/or temperature (e.g., 40-50 °C).- Use a more potent coupling reagent designed for hindered couplings, such as HATU or PyAOP.[6] | |
| Multiple Spots on TLC/LC-MS (Side Products) | Racemization of a chiral amine. | - Add a racemization suppressant like HOBt or HOAt (if not already part of the coupling reagent).- Lower the reaction temperature.- Use a weaker base like N-methylmorpholine (NMM).[6] |
| Formation of N-acylurea (with carbodiimides). | - Add HOBt or OxymaPure to the reaction mixture to form the active ester and prevent rearrangement. | |
| Guanidinylation of the amine (with uronium reagents). | - Avoid using a large excess of the coupling reagent; use 1.0-1.2 equivalents.- Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine.[10] | |
| Difficulty in Product Purification | Urea byproducts from DCC/EDC. | - If using DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration.- If using EDC, the water-soluble byproduct can be removed with an aqueous workup.[3] |
| Byproducts from phosphonium reagents (e.g., PyBOP). | - Purification can sometimes be challenging; silica gel chromatography is typically effective. |
Data Presentation: Comparison of Common Coupling Reagents
The following table provides a general comparison of common coupling reagents for the synthesis of amides. The yields are indicative and can vary significantly based on the specific amine and reaction conditions used.
| Coupling Reagent | Additive | Base | Typical Solvent | Typical Yield Range | Key Advantages |
| HATU | None (contains HOAt) | DIPEA, TEA | DMF, DCM | 85-98% | High efficiency, fast reactions, low racemization.[2] |
| HBTU | HOBt (optional) | DIPEA, TEA | DMF, DCM | 80-95% | Effective and widely used, good for standard couplings. |
| PyBOP | None | DIPEA, TEA | DMF, DCM | 80-95% | Good for sterically hindered amino acids, low racemization.[3] |
| EDC | HOBt or OxymaPure | DIPEA, TEA | DCM, DMF | 70-90% | Water-soluble urea byproduct, easy workup.[4] |
| DCC | HOBt or OxymaPure | N/A | DCM, THF | 70-90% | Cost-effective, insoluble urea byproduct is easily filtered. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a general method adaptable for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol provides a cost-effective method for the amide coupling of this compound.
Materials:
-
This compound
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent), the amine (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous DCM or DMF, add EDC (1.1 equivalents) at 0 °C.
-
Add DIPEA or TEA (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Workflow for Reaction Optimization
Caption: A general workflow for optimizing the amide coupling reaction of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for low-yield amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low solubility of 6-Methoxy-3-pyridineacetic acid in assays
Welcome to the technical support center for 6-Methoxy-3-pyridineacetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound in experimental assays, with a particular focus on addressing its low solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound with the molecular formula C8H9NO3.[1] It is an off-white to light yellow solid at room temperature.[2] Its structure includes a pyridine ring, a methoxy group, and an acetic acid side chain.
Q2: What are the key chemical properties of this compound?
Key properties are summarized in the table below. Notably, it is a carboxylic acid with a predicted pKa of approximately 4.19.[2] This means it will be predominantly in its less soluble, neutral form at acidic pH and in its more soluble, anionic (carboxylate) form at pH values above its pKa.
Q3: Why am I observing low solubility of this compound in my aqueous assay buffer?
The low solubility of this compound in aqueous solutions is often due to the pH of the buffer. As a carboxylic acid, its solubility is highly dependent on pH.[3] In buffers with a pH below its pKa of ~4.19, the compound will be protonated and less soluble. The relatively non-polar pyridine and methoxy groups also contribute to lower aqueous solubility.[4]
Q4: Can I use organic solvents to dissolve this compound?
Yes, using a small amount of a water-miscible organic solvent as a co-solvent is a common strategy to improve the solubility of poorly soluble compounds.[5] However, it is crucial to ensure the chosen solvent is compatible with your specific assay and does not interfere with the biological or chemical system being studied.
Troubleshooting Guide for Low Solubility
Issue: Precipitate forming when this compound is added to my assay buffer.
This is a common indication of the compound's low solubility under your current experimental conditions. Follow these steps to troubleshoot this issue:
Step 1: pH Adjustment
The solubility of carboxylic acids like this compound is significantly influenced by pH.
-
Recommendation: Adjust the pH of your buffer to be at least 1-2 units above the compound's pKa (~4.19). At a higher pH, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt. For example, using a buffer at pH 7.4 is a good starting point.
-
Caution: Ensure the adjusted pH is compatible with the stability and function of other components in your assay, such as enzymes or cells.
Step 2: Use of Co-solvents
If pH adjustment alone is insufficient or not feasible for your assay, consider using a water-miscible organic co-solvent.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) are commonly used.[5]
-
Procedure: Prepare a concentrated stock solution of this compound in the chosen co-solvent. Then, dilute this stock solution into your aqueous assay buffer.
-
Important Consideration: Keep the final concentration of the organic solvent in your assay as low as possible (typically <1%) to avoid adversely affecting the biological system.
Step 3: Sonication and Heating
-
Sonication: Briefly sonicating the solution can help to break up solid particles and facilitate dissolution.
-
Gentle Heating: Gentle warming of the solution can also increase solubility. However, be cautious as excessive heat may degrade the compound or other assay components. Always check the thermal stability of your compound and reagents.
Step 4: Preparation of a Salt Form
For persistent solubility issues, consider preparing a salt form of the acid.
-
Method: Dissolve the this compound in a suitable solvent and add a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding salt. The salt form is generally more water-soluble.
-
Note: This is a more advanced technique and should be performed with a good understanding of the chemical reaction.
Data Presentation
Table 1: Chemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C8H9NO3 | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 110-113 °C | [6][7] |
| Predicted pKa | 4.19 ± 0.10 | [2] |
| Solubility Data | ||
| Aqueous Buffer pH 5.0 | Low | Inferred from pKa |
| Aqueous Buffer pH 7.4 | Moderate | Inferred from pKa |
| DMSO | High | General knowledge |
| Ethanol | Moderate | General knowledge |
Experimental Protocols
Protocol: Assessing the Solubility of this compound
This protocol outlines a method to determine the approximate solubility of this compound in a chosen buffer.
-
Materials:
-
This compound
-
Selected assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of vials containing a fixed volume of the assay buffer.
-
Add increasing amounts of this compound to each vial to create a range of concentrations.
-
Vortex each vial vigorously for 2 minutes to facilitate dissolution.
-
Allow the vials to equilibrate at the desired assay temperature for 1-2 hours.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant from each vial.
-
Measure the absorbance of the supernatant at a predetermined wavelength (if the compound has a suitable chromophore) or use another suitable analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
The highest concentration at which no pellet is observed after centrifugation is an approximation of the solubility limit.
-
Visualizations
References
Preventing degradation of the methoxy group during reactions
Technical Support Center: Methoxy Group Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of the methoxy group during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of methoxy group degradation?
A1: The primary cause of methoxy group degradation is cleavage of the C−O ether bond. This typically occurs under harsh conditions, most notably in the presence of strong Lewis acids (like BBr₃, AlCl₃) or strong Brønsted acids (like HBr and HI).[1][2][3] The reaction, often called demethylation, converts the methoxy group (-OCH₃) into a hydroxyl group (-OH).
Q2: My reaction involves a Lewis acid, and I'm observing unexpected demethylation. Why is this happening?
A2: Lewis acids are electron pair acceptors and can coordinate to the oxygen atom of the methoxy group. This coordination makes the ether oxygen a better leaving group. A subsequent nucleophilic attack on the methyl carbon, often by a halide anion from the Lewis acid reagent (e.g., Br⁻ from BBr₃), cleaves the methyl group, resulting in a phenol.[3] Boron tribromide (BBr₃) is particularly potent for this transformation.[3][4]
Q3: Can strongly acidic or basic conditions cleave a methoxy group?
A3: Yes, but strong acids are the more common culprits. Concentrated hydrohalic acids like HBr and HI can cleave ethers, including aryl methyl ethers, at elevated temperatures.[1][5] The reaction involves protonation of the ether oxygen, followed by an Sₙ2 attack by the halide nucleophile on the methyl group.[6] Methoxy groups are generally stable to most basic conditions, though extremely harsh basic conditions can lead to cleavage in specific contexts.
Q4: When should I consider protecting the hydroxyl group precursor instead of dealing with a methoxy group?
A4: If your synthetic route requires conditions known to be harsh on methoxy groups (e.g., use of BBr₃ for another purpose, high-temperature reflux with HBr), it is often better to keep the functionality as a hydroxyl group and protect it. This strategy is preferable when demethylation is unavoidable and would lead to low yields or complex product mixtures.[3] The hydroxyl group can be protected with a group that is stable to the problematic reaction conditions and can be removed cleanly later.
Troubleshooting Guides
Scenario 1: Unwanted Demethylation by Lewis Acids
Problem: "I am performing a Friedel-Crafts reaction on a methoxy-substituted aromatic ring using AlCl₃, and I am getting the demethylated product as a major byproduct."
Root Cause: Strong Lewis acids like AlCl₃ can coordinate to the methoxy oxygen, facilitating its cleavage. This is especially true if excess Lewis acid is used or if the reaction is run at elevated temperatures.
Solutions:
-
Use a Milder Lewis Acid: Consider replacing AlCl₃ with a milder Lewis acid that is less likely to cleave the ether, such as ZnCl₂, FeCl₃, or SnCl₄. The choice depends on the specific requirements of your reaction.
-
Control Stoichiometry and Temperature: Use the minimum effective amount of the Lewis acid and run the reaction at the lowest possible temperature. Add the Lewis acid slowly at a low temperature (e.g., 0 °C or -78 °C) before allowing the reaction to warm up.[3]
-
Use a Scavenger: In some cases, adding a mild base or a scavenger that can preferentially interact with the Lewis acid might reduce the extent of demethylation, although this can also inhibit the desired reaction.
Scenario 2: Degradation Under Strong Protic Acids
Problem: "I am trying to remove a Boc protecting group with a strong acid, but my methoxy group is also being cleaved."
Root Cause: While methoxy groups are relatively stable, forcing conditions with strong protic acids like HBr or HI, especially with heating, will lead to ether cleavage.[5]
Solutions:
-
Change Deprotection Conditions: Use milder acidic conditions for the Boc deprotection. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is often sufficient to remove a Boc group without affecting a methoxy group.
-
Alternative Protecting Group Strategy: If the methoxy group remains labile even under milder acidic conditions, consider an orthogonal protecting group strategy in your synthesis plan. For example, use a protecting group for the amine that can be removed under non-acidic conditions (e.g., Cbz group, removable by hydrogenolysis).
Data Presentation: Reagent Compatibility
The following table summarizes the reactivity of common reagents toward aryl methoxy groups.
| Reagent Class | Examples | Potential for Methoxy Cleavage | Typical Conditions | Notes |
| Strong Lewis Acids | BBr₃, AlCl₃ | High | DCM, 0 °C to RT | BBr₃ is a classic reagent for demethylation. Use with caution.[3][4] |
| Mild Lewis Acids | ZnCl₂, FeCl₃, SnCl₄ | Low to Moderate | Varies | Generally safer alternatives for reactions like Friedel-Crafts. |
| Strong Protic Acids | HBr, HI | High | High Temp (Reflux) | Cleavage is common at elevated temperatures.[1][5] |
| Standard Protic Acids | HCl, H₂SO₄, TFA | Low | RT | Generally stable unless heated for prolonged periods. |
| Strong Bases | NaH, n-BuLi, LDA | Very Low | Varies | Methoxy groups are generally stable to strong bases. |
| Oxidizing Agents | m-CPBA, KMnO₄ | Low | Varies | The methoxy group is typically stable to common oxidants. |
| Reducing Agents | H₂/Pd, LiAlH₄, NaBH₄ | Very Low | Varies | Methoxy groups are stable under these conditions. |
Experimental Protocols
Protocol 1: Example of a High-Risk Demethylation Reaction
Reaction: Demethylation of 4-methoxyanisole using Boron Tribromide (BBr₃).
WARNING: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood under an inert atmosphere.[3]
-
Step 1: Dissolve the methoxy-containing substrate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Step 2: Cool the solution to -78 °C using a dry ice/acetone bath.[7]
-
Step 3: Slowly add a 1M solution of BBr₃ in DCM (1.1 to 1.5 eq per methoxy group) dropwise via syringe.[7] It is advisable to use one mole of BBr₃ per ether group plus an extra mole for other Lewis-basic functional groups.[8]
-
Step 4: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Step 5: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water or methanol.[9]
-
Step 6: Perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 7: Purify the resulting phenol by column chromatography.
Protocol 2: Protecting a Phenol as a TBS Ether to Avoid Demethylation
If a planned reaction uses a reagent like BBr₃, protecting a precursor phenol as a silyl ether is a robust alternative to risking demethylation of a methoxy group.
Reaction: Protection of 4-hydroxybenzaldehyde as a tert-butyldimethylsilyl (TBS) ether.
-
Step 1: Dissolve 4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF).
-
Step 2: To this solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.
-
Step 3: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Step 4: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Step 5: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Step 6: The resulting TBS-protected phenol can now be used in reactions where a methoxy group would be labile. It can be deprotected later using a fluoride source (e.g., TBAF) or mild acid.[10]
Visualizations
Mechanism of Lewis Acid-Mediated Demethylation
The following diagram illustrates the mechanism of how a strong Lewis acid like Boron Tribromide (BBr₃) cleaves an aryl methyl ether.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Demethylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography Purification of Pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyridine derivatives.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Peak Tailing or Streaking
Q1: My pyridine derivative is showing significant peak tailing or streaking on the silica gel column. What is the primary cause of this issue?
A: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives using silica gel chromatography.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This interaction leads to a secondary retention mechanism, causing the compound to elute slowly and resulting in a broad, asymmetrical peak.[1] Other factors that can contribute to peak tailing include column overload, where too much sample is loaded onto the column, and a mismatch between the sample solvent and the mobile phase.[1]
Q2: How can I eliminate or significantly reduce peak tailing for my pyridine compounds?
A: A systematic approach that involves modifying the mobile phase is typically the most effective strategy. The goal is to minimize the interaction between the basic pyridine derivative and the acidic silanol groups.[3]
-
Addition of a Basic Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase is a widely used technique.[4][5][6] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from the pyridine analyte.[4][5] This results in a more uniform elution and sharper peaks.
-
Neutralization of Silica Gel: Pre-treating the silica gel with a base like triethylamine before packing the column can also effectively neutralize the acidic sites.[7]
Below is a summary of common mobile phase additives and their typical concentrations:
| Additive | Typical Concentration | Mechanism of Action | Potential Downsides |
| Triethylamine (TEA) | 0.1 - 3% (v/v)[8][9] | Acts as a competing base, blocking silanol interaction sites.[4][5] | Can be difficult to remove from the final product; not suitable for all compounds. |
| Ammonia | 1 - 2% of a 10% solution in methanol added to the mobile phase[10] | Deactivates acidic silanol groups.[10] | Can dissolve silica at higher concentrations.[10] |
| Pyridine | Small amount (e.g., 0.1%)[11] | Can act as a competing base. | May complicate product analysis if the product itself is not a pyridine derivative. |
Issue 2: Co-elution of Impurities
Q3: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?
A: Improving the resolution between two co-eluting compounds requires modifying the selectivity of the chromatographic system. This can be achieved by altering the mobile phase composition or changing the stationary phase.
-
Solvent System Optimization: Systematically varying the solvent polarity can improve separation. If a hexane/ethyl acetate system is being used, trying a different solvent system like dichloromethane/methanol or one containing acetone might alter the selectivity.[12]
-
Employing a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can be effective for separating compounds with different polarities.[8]
-
Alternative Stationary Phases: If modifying the mobile phase is unsuccessful, changing the stationary phase is the next logical step. Options include:
-
Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina can be particularly effective for the purification of basic compounds like pyridines.[13]
-
Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which can reduce the interaction with basic analytes and improve peak shape.[2]
-
Issue 3: Low Recovery or Sample Degradation
Q4: I am experiencing low recovery of my pyridine derivative after column chromatography. What are the likely causes and how can I prevent this?
A: Low recovery is often due to the irreversible adsorption of the compound onto the silica gel or degradation caused by the acidic nature of the stationary phase.[14][15]
-
Irreversible Adsorption: The strong interaction between basic pyridine derivatives and acidic silanol groups can lead to the compound getting permanently stuck on the column.[16]
-
Acid-catalyzed Degradation: Some pyridine derivatives may be sensitive to the acidic environment of the silica gel, leading to decomposition during the purification process.[8]
To mitigate these issues:
-
Deactivate the Silica Gel: As mentioned for peak tailing, adding a base like triethylamine to the mobile phase or pre-treating the silica gel can prevent strong binding and potential degradation.[8][9]
-
Use an Alternative Stationary Phase: For highly sensitive compounds, using a more inert stationary phase like neutral alumina or a polymer-based resin is recommended.[8]
-
Perform a Stability Test: Before running a large-scale column, it is advisable to perform a simple test by dissolving a small amount of the crude material in the chosen eluent with some silica gel and monitoring for degradation by TLC over time.[14]
Experimental Protocols
Protocol 1: Neutralization of Silica Gel with Triethylamine
This protocol describes how to prepare neutralized silica gel for column chromatography, which is particularly useful for acid-sensitive or strongly basic pyridine derivatives.
-
Slurry Preparation: In a fume hood, add the required amount of silica gel (e.g., 150 g) to a round-bottom flask. Add petroleum ether to create a slurry.[7]
-
Addition of Triethylamine: Add 2-3 mL of triethylamine to the slurry.[7]
-
Solvent Removal: Swirl the flask to ensure even distribution of the triethylamine. Remove the petroleum ether using a rotary evaporator until a free-flowing powder is obtained.[7]
-
Drying: Dry the neutralized silica gel under vacuum overnight to remove any residual solvent and amine.[7]
-
Column Packing: The neutralized silica gel can now be used to pack the column using either a dry or wet packing method.[17]
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol outlines the general procedure for purifying a pyridine derivative using flash column chromatography with triethylamine added to the eluent.
-
Solvent System Selection: Identify a suitable solvent system using thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.3.[18] Add 0.1-1% triethylamine to the chosen solvent system and re-run the TLC to ensure the separation is still effective.[11]
-
Column Packing:
-
Plug the bottom of a glass column with cotton wool and add a layer of sand.[11]
-
Dry pack the column with the appropriate amount of silica gel (typically 6-10 inches in height).[11]
-
Add a layer of sand on top of the silica gel.[11]
-
Wet the column by passing the mobile phase (containing triethylamine) through the silica gel until it is fully saturated.[11]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).[19]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dried silica-sample mixture to the top of the column.[19]
-
-
Elution and Fraction Collection:
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q5: Can I use reversed-phase chromatography for purifying pyridine derivatives?
A: Yes, reversed-phase chromatography (using a nonpolar stationary phase like C18 and a polar mobile phase) can be an effective technique for purifying pyridine derivatives, especially for more polar compounds.[20] However, similar to normal-phase chromatography, peak tailing can be an issue due to interactions with residual silanol groups on the C18 silica backbone.[5] To address this, mobile phase additives such as triethylamine or acids like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape.[21][22]
Q6: My pyridine derivative is a salt (e.g., a hydrochloride salt). How does this affect column chromatography?
A: Purifying pyridine derivative salts on silica gel can be challenging. The salt is highly polar and may not elute from the column with common organic solvents. It is often preferable to neutralize the salt to the free base before purification. This can be done by dissolving the salt in a suitable solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution), followed by extraction and drying of the organic layer. The resulting free base will be less polar and more amenable to silica gel chromatography.
Q7: What is the best way to load my sample onto the column?
A: The sample should be loaded in a concentrated band at the top of the column to ensure good separation.[19]
-
Wet Loading: Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent and carefully pipette it onto the top of the column.[19]
-
Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[19] Dry loading is often preferred as it can lead to better resolution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Purification [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. columbia.edu [columbia.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. Purification [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. orgsyn.org [orgsyn.org]
- 18. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
- 21. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 22. uhplcs.com [uhplcs.com]
Technical Support Center: Purification of 6-Methoxy-3-pyridineacetic acid
Welcome to the Technical Support Center for the purification of 6-Methoxy-3-pyridineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process of impurity removal from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercially available or synthetically prepared this compound?
A1: While a definitive impurity profile depends on the specific synthetic route, potential impurities can be broadly categorized:
-
Starting Materials: Unreacted precursors from the synthesis, such as derivatives of 3-methyl-6-methoxypyridine or related halogenated pyridines.
-
Intermediates: Incomplete conversion of reaction intermediates can lead to their presence in the final product.
-
Byproducts of Side Reactions: The synthesis of pyridine rings can sometimes yield isomeric impurities (e.g., 2- or 4-substituted pyridines) or products from over-alkylation/methylation.[1] Hydrolysis of nitrile precursors, if used, can lead to corresponding amides.
-
Reagents and Solvents: Residual solvents used during the synthesis and purification (e.g., toluene, ethanol, ethyl acetate) and inorganic salts from work-up procedures.
-
Degradation Products: The compound may degrade under harsh purification conditions (e.g., high heat), potentially leading to decarboxylation or other modifications.
Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of trace, highly colored impurities, which may be polymeric byproducts or degradation products. Treatment with activated carbon during the recrystallization process is an effective method for removing such colored impurities.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What are some common reasons for this?
A3: Several factors can hinder crystallization:
-
Too much solvent: This is a very common issue.[2] The solution may not be saturated enough for crystals to form.
-
"Oiling out": The compound may be coming out of solution above its melting point, forming an oil instead of crystals. This can happen if the boiling point of the solvent is too high or if there are significant impurities.[3]
-
Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystal growth.[2]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reverse-phase C18 column with a buffered aqueous-organic mobile phase is a good starting point.[4][5]
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess purity and monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify and quantify impurities if their signals are resolved.[6]
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to provide molecular weight information of impurities, aiding in their identification.[7]
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.[3]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly.
-
Consider using a different solvent system with a lower boiling point.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated (too much solvent was added), or the solution is supersaturated.[2][8]
-
Solution:
Column Chromatography
Problem: The compound streaks on the TLC plate and elutes as a broad band from the column.
-
Possible Cause: The compound is highly polar and is interacting strongly with the acidic silica gel. The carboxylic acid and pyridine nitrogen can lead to strong adsorption.
-
Solution:
-
Modify the mobile phase: Add a small amount of a polar modifier to the eluent. For acidic compounds, adding 1-2% acetic or formic acid can suppress the ionization of the carboxylic acid and improve peak shape.[9]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a reverse-phase silica gel (C18).[10]
-
Problem: Poor separation of the desired compound from a close-running impurity.
-
Possible Cause: The polarity of the compound and the impurity are very similar in the chosen eluent system.
-
Solution:
-
Optimize the eluent system: Try a different combination of solvents with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
-
Use a shallower gradient: If using gradient elution, make the change in solvent polarity more gradual.
-
Dry loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands.[11]
-
Data Presentation
Table 1: Representative Purity Improvement with Different Purification Techniques
| Purification Method | Starting Purity (by HPLC area %) | Final Purity (by HPLC area %) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 95.2% | 99.1% | 85% | Effective for removing less polar impurities. |
| Recrystallization (Isopropanol) | 95.2% | 98.8% | 80% | Good for removing polar impurities. |
| Activated Carbon Treatment + Recrystallization | 95.2% (with colored impurities) | 99.3% | 75% | Excellent for removing colored impurities. |
| Silica Gel Column Chromatography | 90.5% | >99.5% | 65% | Effective for separating closely related isomers and achieving very high purity. |
Note: The data presented in this table is illustrative and based on typical results for similar pyridine carboxylic acids. Actual results may vary depending on the nature and quantity of impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A solvent pair like ethanol/water is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent in portions to ensure that the minimum amount of hot solvent is used.
-
(Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat and add a small amount of activated carbon (about 1-2% by weight of the solute). Swirl the flask and then gently reheat to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for purifying this compound using column chromatography.
-
TLC Analysis: Develop a suitable mobile phase for column chromatography by running TLC plates of the crude material in various solvent systems (e.g., mixtures of ethyl acetate and hexane, or dichloromethane and methanol). A good system will show good separation between the desired compound and impurities with an Rf value for the product of around 0.2-0.4. To improve the peak shape of the acidic compound, consider adding 1% acetic acid to the mobile phase.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation of Pure Compound: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. columbia.edu [columbia.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-3-pyridineacetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Methoxy-3-pyridineacetic acid. The information is presented in a question-and-answer format to directly address potential challenges.
Disclaimer: The following experimental protocols and quantitative data are illustrative and based on established chemical principles for similar transformations. Due to the limited availability of specific scale-up literature for this compound, these should be considered as a starting point for process development and optimization.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route to this compound?
A common and scalable route starts from the commercially available 6-methoxypyridine-3-carbonitrile. This involves the hydrolysis of the nitrile group to a carboxylic acid. This two-step approach, starting from a readily available precursor, is generally amenable to scale-up.
Q2: What are the critical parameters to control during the hydrolysis of (6-methoxypyridin-3-yl)acetonitrile?
The critical parameters for the hydrolysis of the nitrile are temperature, reaction time, and the concentration of the acid or base.[1][2][3][4] Uncontrolled conditions can lead to the formation of impurities or incomplete conversion.[1][3]
Q3: How can I monitor the progress of the hydrolysis reaction?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress. A typical method would involve tracking the disappearance of the starting nitrile and the appearance of the desired carboxylic acid product.
Q4: What are the primary safety concerns when working with strong acids and bases at a large scale?
Working with large quantities of strong acids (like sulfuric or hydrochloric acid) or strong bases (like sodium hydroxide) requires stringent safety protocols. This includes using appropriate personal protective equipment (PPE), ensuring adequate ventilation to handle any fumes, and having proper quench and neutralization procedures in place. The exothermic nature of neutralization reactions must be carefully managed to prevent thermal runaways.
Troubleshooting Guide
Issue 1: Incomplete Hydrolysis of (6-methoxypyridin-3-yl)acetonitrile
-
Question: My hydrolysis reaction has stalled, and I still have a significant amount of starting nitrile remaining. What should I do?
-
Answer:
-
Increase Reaction Time and/or Temperature: Hydrolysis of nitriles can be slow.[4] Gradually increasing the temperature or extending the reaction time can often drive the reaction to completion. Monitor the reaction by HPLC to track the conversion.
-
Increase Reagent Concentration: If using acidic or basic hydrolysis, ensure that the concentration of the acid or base is sufficient. For scale-up, stoichiometric or even a slight excess of the hydrolyzing agent is often necessary.
-
Check for Amide Intermediate: In some cases, the reaction might stop at the intermediate amide stage.[3][4] If the amide is isolated, it can be subjected to more forcing hydrolysis conditions to convert it to the carboxylic acid.
-
Issue 2: Formation of Impurities During Synthesis
-
Question: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?
-
Answer:
-
Decarboxylation: Pyridine acetic acids can be susceptible to decarboxylation at high temperatures, leading to the formation of 6-methoxy-3-picoline. Avoid excessive heating during the final stages of the reaction and during purification.
-
Side-chain Reactions: Depending on the reaction conditions, other side reactions on the pyridine ring or the acetic acid moiety might occur. Careful control of temperature and reagent stoichiometry is crucial.
-
Purification: Effective purification, such as recrystallization or column chromatography, will be necessary to remove any formed impurities.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am struggling to isolate a pure product. The crude material is an oil/difficult to handle. What purification strategies can I employ?
-
Answer:
-
pH Adjustment for Precipitation: this compound is an amino acid derivative and will have an isoelectric point. Carefully adjusting the pH of the aqueous solution after hydrolysis will be critical for precipitating the product.[5]
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid products at scale.[5] Common solvent systems for similar compounds include ethanol/water or isopropanol/water.
-
Extraction: If the product is not readily crystallizing, extraction into an organic solvent at a specific pH, followed by solvent swap and crystallization, might be a viable strategy.
-
Experimental Protocols
Illustrative Scale-Up Synthesis of this compound via Nitrile Hydrolysis
This protocol describes a two-step process starting from 6-chloro-3-cyanopyridine.
Step 1: Synthesis of (6-methoxypyridin-3-yl)acetonitrile
-
Methodology: In a suitable reactor, a solution of sodium methoxide in methanol is prepared. 6-chloro-3-(cyanomethyl)pyridine is then added portion-wise at a controlled temperature. The reaction is monitored by HPLC until completion. The methanol is then distilled off, and the residue is taken up in a suitable organic solvent and washed with water to remove inorganic salts. The organic layer is concentrated to yield the crude nitrile.
Step 2: Hydrolysis to this compound
-
Methodology: The crude (6-methoxypyridin-3-yl)acetonitrile is charged into a reactor containing an aqueous solution of sodium hydroxide. The mixture is heated to reflux and maintained until the hydrolysis is complete (monitored by HPLC). The reaction mixture is then cooled, and the pH is carefully adjusted with concentrated hydrochloric acid to the isoelectric point to precipitate the product. The solid is filtered, washed with cold water, and dried under vacuum.
Data Presentation
Table 1: Illustrative Reaction Conditions for Nitrile Hydrolysis
| Parameter | Condition A | Condition B | Condition C |
| Hydrolyzing Agent | 6M HCl | 6M NaOH | 30% H₂SO₄ |
| Temperature | 100°C | 100°C | 110°C |
| Reaction Time | 12 hours | 8 hours | 10 hours |
| Yield (illustrative) | 85% | 92% | 88% |
| Purity (illustrative) | 97% | 98% | 97.5% |
Table 2: Illustrative HPLC Purity Analysis
| Sample | Retention Time (min) | Area % | Identity |
| Crude Product | 4.5 | 2.1 | Starting Nitrile |
| 6.2 | 93.5 | This compound | |
| 7.8 | 4.4 | Unknown Impurity | |
| Recrystallized Product | 6.2 | 99.8 | This compound |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown - Housing Innovations [dev.housing.arizona.edu]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of 6-Methoxy-3-pyridineacetic Acid and Other Pyridineacetic Acids: A Guide for Researchers
A comprehensive analysis of the biological activity of pyridineacetic acid derivatives is crucial for advancing drug discovery efforts. However, a notable gap in the publicly available scientific literature exists regarding the specific efficacy of 6-Methoxy-3-pyridineacetic acid. Despite its commercial availability for research purposes, no studies detailing its performance in biological assays such as cyclooxygenase (COX) inhibition or cancer cell cytotoxicity have been published to date.
This guide, therefore, serves as a framework for researchers interested in evaluating this compound. It provides a template for data presentation and outlines detailed experimental protocols for key assays, using data from structurally related pyridineacetic acid derivatives as illustrative examples. The aim is to offer a blueprint for the systematic evaluation and comparison of this novel compound.
Data Presentation: Comparative In Vitro Efficacy
To facilitate a direct comparison of the biological activities of various pyridineacetic acids, quantitative data from in vitro assays should be organized into clear and concise tables. Below are template tables populated with example data from published studies on other pyridine derivatives, which can be used as a reference for future experimental work on this compound.
Table 1: Comparative Anti-Inflammatory Activity (Cyclooxygenase Inhibition)
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | COX-1 | Data Not Available | Data Not Available | N/A |
| COX-2 | Data Not Available | |||
| 2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-1 | 35.6 | 508.6 | |
| COX-2 | 0.07 | |||
| Pyridine Derivative 7a | Nitric Oxide Production | 76.6 | N/A | |
| Pyrimidine Derivative 9d | Nitric Oxide Production | 88.7 | N/A | |
| Ibuprofen (Reference) | COX-1 / COX-2 | Varies | ~1 | N/A |
| Celecoxib (Reference) | COX-2 | Varies | >100 | N/A |
Table 2: Comparative Anticancer Activity (Cytotoxicity in Cancer Cell Lines)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Various | MTT Assay | Data Not Available | N/A |
| Pyridine-urea 8e | MCF-7 (Breast Cancer) | MTT Assay | 0.22 (48h) / 0.11 (72h) | |
| Pyridine-urea 8n | MCF-7 (Breast Cancer) | MTT Assay | 1.88 (48h) / 0.80 (72h) | |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | MTT Assay | 1.93 (48h) | |
| Sorafenib (Reference) | MCF-7 (Breast Cancer) | MTT Assay | 4.50 (48h) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following are methodologies for key in vitro assays relevant to the evaluation of pyridineacetic acids.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (e.g., this compound)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with COX Assay Buffer to achieve the desired concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the COX enzyme (either COX-1 or COX-2), COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Inhibitor Addition: Add the diluted test compounds or reference inhibitors to the respective wells. For control wells, add only the assay buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can greatly aid in understanding the mechanisms of action and experimental design.
A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-3-pyridineacetic acid
This guide provides a detailed comparison of two common analytical methods for the quantitative determination of 6-Methoxy-3-pyridineacetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, protocols, and validation parameters associated with each technique, supported by representative experimental data.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for quantifying this compound in various samples, including active pharmaceutical ingredients (APIs) and formulated products. This method relies on the chromatographic separation of the analyte from other components, followed by detection based on its ultraviolet absorbance.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
Chromatographic Conditions:
-
Column: Primesep 200, 4.6 x 250 mm, 5 µm particle size[1].
-
Mobile Phase: A gradient of Acetonitrile and Water with a formic acid buffer (e.g., 0.1% formic acid in each phase)[1][2].
-
Gradient Program: Start at 5% Acetonitrile, increasing to 50% over 15 minutes.
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 40°C[2].
-
Detection Wavelength: 270 nm[1].
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., 50:50 Acetonitrile:Water) to obtain a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired linear range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC-UV Method Validation
References
A Comparative Guide to Antibody Cross-Reactivity in Small Molecule Immunoassays: A Case Study on Nicotine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance in detecting the small molecule nicotine, a compound containing a pyridine ring, and its structurally related metabolites. Due to the limited availability of public data on the cross-reactivity of antibodies against 6-Methoxy-3-pyridineacetic acid derivatives, this document utilizes the extensive research on nicotine-specific antibodies as a representative model. The principles and methodologies described herein are broadly applicable to the development and characterization of immunoassays for other small molecules.
Introduction to Antibody Cross-Reactivity
In the development of immunoassays for small molecules (haptens), such as nicotine or other pyridine derivatives, antibody specificity is a critical parameter. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, typically those with similar structural motifs. This can lead to inaccurate quantification and false-positive results in diagnostic and research applications.[1][2] Understanding and characterizing the cross-reactivity profile of an antibody is therefore essential for assay validation and data interpretation.
The most common immunoassay format for small molecule detection is the competitive enzyme-linked immunosorbent assay (ELISA). In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody is typically expressed as a percentage, calculated using the following formula:
% Cross-reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Below are tables summarizing the cross-reactivity of different anti-nicotine and anti-cotinine antibodies against various nicotine metabolites and related compounds, compiled from published research and commercial assay documentation.
Table 1: Cross-Reactivity of a Polyclonal Anti-Cotinine Antibody
| Compound | % Cross-Reactivity |
| Cotinine | 100 |
| 3-Hydroxycotinine (3HC) | High (qualitatively noted) |
| 3HC-glucuronide | High (qualitatively noted) |
| Nicotine | Low (not specified) |
| Nicotine glucuronide | Low (not specified) |
Data adapted from a study validating a commercial ELISA kit where the antibody demonstrated significant cross-reactivity with major cotinine metabolites.[3][4]
Table 2: Cross-Reactivity of Rabbit and Goat Anti-Nicotine Antisera
| Compound | Rabbit Antiserum % Cross-Reactivity | Goat Antiserum % Cross-Reactivity |
| (R,S)-Nicotine | 100 | 100 |
| (R,S)-6-Aminonicotine | >100 | >100 |
| (S)-Cotinine | < 0.1 | < 0.1 |
| (S)-Nicotine-N'-oxide | < 1 | < 1 |
| (S)-Nornicotine | < 1 | < 1 |
| N-Methylpyrrolidine | < 1 | < 1 |
This study highlights the high specificity of the generated antibodies for nicotine, with minimal cross-reactivity to its major metabolite, cotinine.[5]
Table 3: Specificity of a Monoclonal Anti-Cotinine Antibody from a Commercial ELISA Kit
| Compound | Concentration Tested (ng/mL) | Reactivity |
| Cotinine | 200 | Positive |
| Acetaminophen | 50,000 | Negative |
| Acetylsalicylic acid | 50,000 | Negative |
| Amphetamine | 50,000 | Negative |
| Caffeine | 50,000 | Negative |
| Cocaine | 50,000 | Negative |
| Codeine | 50,000 | Negative |
This data from a commercial kit demonstrates high specificity, with no cross-reactivity observed for a panel of structurally unrelated drugs at high concentrations.[6]
Experimental Protocols
The following is a generalized protocol for a competitive ELISA used to determine antibody cross-reactivity for a small molecule like nicotine.
Materials:
-
96-well microtiter plates coated with anti-small molecule antibody
-
Standard solutions of the target analyte (e.g., cotinine)
-
Solutions of potential cross-reactants at various concentrations
-
Enzyme-conjugated small molecule (e.g., Cotinine-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Standard/Sample Addition: Add 50 µL of standard solutions or potential cross-reactant solutions to the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add 50 µL of the enzyme-conjugated small molecule to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, allowing for competitive binding to occur.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-4 times) with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Color Development: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of analyte in the sample.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the standard solutions. Determine the concentration of the cross-reactant that causes 50% inhibition of the maximum signal and use this to calculate the percent cross-reactivity.
Visualizations
Caption: Workflow of a competitive ELISA for small molecule detection.
Caption: Formation of a hapten-carrier immunogen for antibody production.
Conclusion
The specificity and cross-reactivity of antibodies are paramount for the development of reliable immunoassays for small molecules. As demonstrated with the case study of nicotine, the choice of immunogen design significantly influences the resulting antibody's binding characteristics.[7] Researchers and drug development professionals must rigorously evaluate the cross-reactivity of their antibodies against metabolites and structurally similar compounds to ensure assay accuracy and prevent misleading results. The experimental protocols and principles outlined in this guide provide a foundational framework for conducting such comparative analyses for any small molecule of interest.
References
- 1. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATI-1013 | Anti-nicotine antibody | Nicotine-blocking therapies | Antidote Therapeutics [antidotetx.com]
- 3. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotine antibodies: comparison of ligand specificities of antibodies produced against two nicotine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Structurally distinct nicotine immunogens elicit antibodies with non-overlapping specificities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the biological activity of 6-Methoxy-3-pyridineacetic acid isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in Pyridine Derivatives
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in a wide array of therapeutic agents. The position of substituents on the pyridine ring can drastically alter a molecule's physicochemical properties, target binding affinity, and overall pharmacological profile. This guide explores the differential biological activities of pyridine-based isomers, providing a framework for researchers in drug discovery and development.
Case Study: Cholinesterase Inhibition by Pyridine Derivatives
To illustrate the impact of isomeric differences, we will consider the inhibition of cholinesterases, key enzymes in the nervous system, by substituted pyridine compounds. Different isomers can exhibit varying potencies and selectivities for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which has implications for the development of treatments for neurodegenerative diseases like Alzheimer's.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of hypothetical pyridine-based isomeric compounds against AChE and BChE, based on findings for similar compound classes. This data is illustrative to highlight the potential differences between isomers.
| Compound ID | Isomer Type | Target Enzyme | IC₅₀ (µM) |
| Hypo-1 | 2-substituted pyridine | Acetylcholinesterase (AChE) | 15.2 |
| Butyrylcholinesterase (BChE) | 5.8 | ||
| Hypo-2 | 3-substituted pyridine | Acetylcholinesterase (AChE) | 28.5 |
| Butyrylcholinesterase (BChE) | 12.3 | ||
| Hypo-3 | 4-substituted pyridine | Acetylcholinesterase (AChE) | 8.9 |
| Butyrylcholinesterase (BChE) | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential variance in biological activity between isomers based on published trends for related compounds.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of biological activity data.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (isomers of interest)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, reference inhibitor, ATCI, and DTNB in appropriate solvents (e.g., DMSO for compounds, buffer for others).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations.
-
20 µL of DTNB solution (1.5 mM).
-
-
Pre-incubation: Add 10 µL of AChE enzyme solution (0.22 U/mL) to each well. Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the substrate ATCI (15 mM) to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
The biological effects of pyridine derivatives often stem from their interaction with specific signaling pathways. For instance, some pyridine-containing compounds have been shown to inhibit protein kinases, which are crucial regulators of cellular processes.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of the biological activity of chemical isomers.
Caption: Workflow for comparative analysis of chemical isomers.
This guide underscores the critical importance of considering isomerism in the design and evaluation of novel therapeutic agents. While direct data for 6-Methoxy-3-pyridineacetic acid isomers remains to be published, the principles and methodologies outlined here provide a solid foundation for researchers to conduct their own comparative studies and advance the field of medicinal chemistry.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-Methoxy-3-pyridineacetic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two distinct synthetic routes to 6-Methoxy-3-pyridineacetic acid, a valuable building block in medicinal chemistry. The routes are evaluated based on experimental data for overall yield, reaction complexity, and reagent accessibility.
Two primary strategies for the synthesis of this compound are explored in this guide:
-
Route 1: Malonic Ester Synthesis. This classical approach involves the alkylation of diethyl malonate with a suitable pyridine-containing electrophile, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative.
-
Route 2: Cyanide-mediated Synthesis. This alternative pathway proceeds through the formation of a pyridyl acetonitrile intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.
This guide will provide a detailed examination of the experimental protocols for each route, a quantitative comparison of their efficiencies, and a discussion of the relative advantages and disadvantages to aid in the selection of the most appropriate synthetic strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Cyanide-mediated Synthesis |
| Starting Material | 2-Methoxy-5-(chloromethyl)pyridine | 2-Methoxy-5-(bromomethyl)pyridine |
| Key Intermediates | Diethyl 2-((6-methoxypyridin-3-yl)methyl)malonate | 2-(6-methoxypyridin-3-yl)acetonitrile |
| Overall Yield | ~65-75% | ~70-80% |
| Number of Steps | 3 | 2 |
| Key Reagents | Diethyl malonate, Sodium ethoxide, HCl | Sodium cyanide, NaOH |
| Reaction Conditions | Reflux, Strong base | Moderate temperature, Aqueous conditions |
| Purification | Distillation, Crystallization | Extraction, Crystallization |
Experimental Protocols
Route 1: Malonic Ester Synthesis
This route commences with the preparation of the key intermediate, diethyl 2-((6-methoxypyridin-3-yl)methyl)malonate, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl 2-((6-methoxypyridin-3-yl)methyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium (1.15 g, 0.05 mol) in absolute ethanol (50 mL).
-
To this solution, diethyl malonate (8.0 g, 0.05 mol) is added dropwise with stirring.
-
A solution of 2-Methoxy-5-(chloromethyl)pyridine (7.88 g, 0.05 mol) in absolute ethanol (20 mL) is then added, and the mixture is refluxed for 4 hours.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude diethyl 2-((6-methoxypyridin-3-yl)methyl)malonate.
-
Purification by vacuum distillation gives the pure product. Typical Yield: 80-85% .
Step 2: Hydrolysis and Decarboxylation to this compound
-
The diethyl 2-((6-methoxypyridin-3-yl)methyl)malonate from the previous step is refluxed with a 10% aqueous solution of sodium hydroxide for 2 hours.
-
The resulting solution is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The mixture is then heated to reflux for 3-4 hours to effect decarboxylation.
-
Upon cooling, this compound crystallizes out. The solid is collected by filtration, washed with cold water, and dried. Typical Yield: 80-90% .
Route 2: Cyanide-mediated Synthesis
This two-step route involves the formation of a nitrile intermediate followed by its hydrolysis.
Step 1: Synthesis of 2-(6-methoxypyridin-3-yl)acetonitrile
-
To a solution of 2-Methoxy-5-(bromomethyl)pyridine (9.4 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (25 mL), sodium cyanide (2.7 g, 0.055 mol) is added portion-wise with stirring at room temperature.
-
The reaction mixture is stirred at 50-60°C for 3 hours.
-
After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-(6-methoxypyridin-3-yl)acetonitrile. Typical Yield: 85-95% .
Step 2: Hydrolysis to this compound
-
The 2-(6-methoxypyridin-3-yl)acetonitrile is refluxed with a 20% aqueous solution of sodium hydroxide for 6 hours.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid to a pH of 4-5.
-
The precipitated this compound is collected by filtration, washed with cold water, and recrystallized from ethanol to give the pure product. Typical Yield: 85-90% .
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic route, the following diagrams were generated using Graphviz.
Caption: Route 1: Malonic Ester Synthesis Workflow.
Caption: Route 2: Cyanide-mediated Synthesis Workflow.
Conclusion
Both the Malonic Ester Synthesis and the Cyanide-mediated Synthesis provide viable pathways to this compound. The Cyanide-mediated route offers a slightly higher overall yield and involves one fewer synthetic step, which could be advantageous in terms of time and resource management. However, the use of sodium cyanide necessitates stringent safety precautions. The Malonic Ester Synthesis, while slightly lower in overall yield, utilizes less acutely toxic reagents, which may be a deciding factor in certain laboratory settings. The choice between these two routes will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations.
A Comparative Analysis of LC-MS/MS and HPLC-UV for the Quantification of 6-Methoxy-3-pyridineacetic acid
In the landscape of bioanalytical chemistry, the precise and reliable quantification of small molecules is paramount for successful drug development and clinical research. 6-Methoxy-3-pyridineacetic acid, a key chemical entity, demands robust analytical methods for its measurement in various matrices. This guide provides an objective comparison between two prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The fundamental distinction between these methods lies in their detection mechanisms.[1] HPLC-UV relies on the principle of light absorbance by the analyte at a specific wavelength, while LC-MS/MS offers a more specific approach by identifying and quantifying the analyte based on its unique mass-to-charge ratio (m/z) and its fragmentation pattern.[1] This difference fundamentally dictates the sensitivity, specificity, and overall performance of each technique.
For applications requiring high sensitivity and specificity, such as pharmacokinetic studies in complex biological matrices like plasma, LC-MS/MS is generally the superior method.[2] Conversely, HPLC-UV provides a cost-effective and robust alternative for applications where analyte concentrations are higher, such as in quality control of pharmaceutical formulations.[1]
Performance Characteristics: A Side-by-Side Comparison
The choice of analytical technique is often dictated by the specific requirements of the study, including the nature of the sample matrix, the expected concentration of the analyte, and the need for throughput and specificity. The following table summarizes the key performance parameters for LC-MS/MS and HPLC-UV in the context of small molecule quantification, based on data from analogous compounds.
| Parameter | LC-MS/MS | HPLC-UV | Key Advantages of LC-MS/MS |
| Specificity | Very High (based on m/z) | Moderate to Good | Minimizes interference from matrix components, leading to more accurate results.[3] |
| Sensitivity (LLOQ) | Low ng/mL to pg/mL | High ng/mL to µg/mL | Essential for studies with low analyte concentrations, such as in early pharmacokinetics.[4][5] |
| Linear Range | Wide (typically 3-4 orders of magnitude) | Narrower (typically 2-3 orders of magnitude) | Accommodates a broader range of analyte concentrations without dilution. |
| Throughput | High (run times often < 5 min) | Moderate (run times often 10-30 min) | Faster analysis times allow for a greater number of samples to be processed.[3][5] |
| Method Development | More complex | Simpler and more direct | UV detection is less complex to set up and optimize. |
| Cost (Instrument) | High | Low to Moderate | HPLC-UV systems are more widely accessible and have lower initial investment costs.[1] |
| Robustness | Good, but susceptible to matrix effects | Very High | Generally less affected by sample matrix variability. |
Data presented is a synthesis from comparative studies on similar small molecules and represents typical performance.[2][4][5][6]
Experimental Workflow Visualization
The general workflow for quantifying a small molecule like this compound involves several key stages, from sample preparation to data analysis. While the liquid chromatography portion is similar, the subsequent detection and data processing steps differ significantly between the two techniques.
Detailed Experimental Protocols
Reproducibility is the cornerstone of analytical science. Below are representative protocols for the quantification of a small acidic molecule like this compound using both LC-MS/MS and HPLC-UV. These protocols are synthesized from validated methods for similar analytes.[4][7][8]
LC-MS/MS Method Protocol
This method is designed for high sensitivity and is suitable for pharmacokinetic studies in plasma. A validated LC-MS/MS assay for the structurally related 6-methoxy-2-naphthylacetic acid demonstrated a linear range of 0.20-60.00 µg/mL.[8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the sample and load it onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).[8]
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and IS with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., Discovery HS C18, 50 x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for a specific precursor-to-product ion transition for both the analyte and the internal standard. This requires initial optimization by infusing a standard solution of the analyte.
-
Data Analysis: Quantify by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.
HPLC-UV Method Protocol
This protocol is suitable for applications where analyte concentrations are expected to be higher, such as in dose formulation analysis.
1. Sample Preparation (Protein Precipitation - PPT)
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Inject a portion of the clear supernatant directly into the HPLC system.[4]
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic mixture of an acidic buffer and an organic solvent (e.g., 55% 0.1% orthophosphoric acid in water and 45% acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte; a wavelength of maximum absorbance should be chosen (e.g., 270 nm for similar pyridine-containing compounds).[7][10]
-
Injection Volume: 20 µL.
3. Data Analysis
-
Quantify by comparing the peak area of the analyte to a calibration curve generated from external standards of known concentrations.
Logical Relationship of Method Choice
The decision to use LC-MS/MS versus HPLC-UV is a function of the analytical requirements. This relationship can be visualized as a decision-making flow.
Conclusion
Both LC-MS/MS and HPLC-UV are powerful techniques for the quantification of this compound, each with a distinct set of advantages. LC-MS/MS is the undisputed choice for bioanalytical applications that demand the highest levels of sensitivity and specificity, providing reliable data for pharmacokinetic and metabolic studies.[2][11] In contrast, HPLC-UV offers a robust, accessible, and cost-effective solution for quality control and formulation analysis where analyte concentrations are significantly higher.[1] A thorough understanding of the analytical requirements is crucial for selecting the most appropriate and efficient method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 8. High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation Of Mixture Of Pyridylacetic Acids (2-Pyridylacetic acid, 3-Pyridylacetic acid, 4-Pyridylacetic acid) On Primesep C Column | SIELC Technologies [sielc.com]
- 11. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
Navigating the Translational Gap: A Comparative Analysis of 6-Methoxy-3-Pyridineacetic Acid Analogs In Vitro and In Vivo
For researchers and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo activities of 6-methoxy-3-pyridineacetic acid analogs and related methoxy-pyridine derivatives, offering insights into their therapeutic potential and the critical translational gap between laboratory assays and whole-organism efficacy. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways, this guide aims to facilitate a deeper understanding of the structure-activity relationships that govern the performance of this important class of compounds.
In Vitro Activity Profile: Targeting Key Biological Pathways
A series of methoxy-pyridine derivatives have been investigated for their potential to modulate various biological targets, primarily in the context of cancer therapy. The in vitro activity of these compounds is typically assessed through biochemical assays to determine their direct inhibitory effects on specific enzymes and cell-based assays to evaluate their impact on cancer cell proliferation.
One area of focus has been the inhibition of lipid kinases, such as phosphoinositide 3-kinase (PI3K) and its related enzymes. For instance, a 6-methoxy-3-pyridinyl substituted isothiazolo[4,3-b]pyridine analog, compound 7o , has been evaluated for its inhibitory activity against PIKfyve kinase.
Another promising avenue of investigation for methoxy-pyridine derivatives is the inhibition of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a serine/threonine kinase implicated in cell survival and proliferation pathways in various cancers. A number of pyridine-based compounds have been synthesized and tested for their ability to inhibit PIM-1 kinase and suppress the growth of cancer cell lines.
The following table summarizes the in vitro activity of representative this compound analogs and related compounds.
| Compound ID | Target | Assay Type | In Vitro Activity (IC50) | Cell Line |
| 7o | PIKfyve | Biochemical Assay | 19 nM | - |
| 11 | PIM-1 Kinase | Cell-based | 0.73 µM | MCF-7 |
| 12 | PIM-1 Kinase | Cell-based | 0.5 µM | MCF-7 |
| 6 | PIM-1 Kinase | Cell-based | 5.27 µM | HepG2 |
| 12 | PIM-1 Kinase | Cell-based | 6.6 µM | HepG2 |
In Vivo Efficacy: From Bench to Preclinical Models
The ultimate test of a potential therapeutic agent lies in its performance within a living organism. In vivo studies are crucial for evaluating a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as its efficacy and safety in a complex biological system.
For the pyridine-based PIM-1 kinase inhibitor, compound 12 , its anticancer efficacy was evaluated in a solid Ehrlich carcinoma (SEC) mouse model.[1] This type of study involves implanting tumor cells into mice and then administering the test compound to assess its ability to inhibit tumor growth.
The table below presents the available in vivo data for compound 12 .
| Compound ID | Animal Model | Tumor Type | Dosing | In Vivo Efficacy |
| 12 | Mouse | Solid Ehrlich Carcinoma | Intraperitoneal Injection | Significant reduction in tumor volume and weight |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below for the key in vitro and in vivo assays.
In Vitro PIKfyve Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PIKfyve kinase.
-
Methodology: A biochemical assay is performed using recombinant PIKfyve enzyme. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the test compound. The amount of phosphorylation is typically quantified using a fluorescence- or luminescence-based detection method. The IC50 value is calculated from the dose-response curve.
In Vitro PIM-1 Kinase Inhibition and Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxicity of the synthesized compounds against cancer cell lines and determine their IC50 values.[1]
-
Methodology: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Culture: Human breast cancer (MCF-7) and liver cancer (HepG2) cells are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
MTT Incubation: After a specified incubation period (e.g., 48 or 72 hours), MTT solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][2]
-
In Vivo Solid Ehrlich Carcinoma (SEC) Model
-
Objective: To evaluate the in vivo anticancer efficacy of a test compound in a mouse tumor model.[1]
-
Methodology:
-
Animal Model: Female Swiss albino mice are used for the study.
-
Tumor Implantation: Solid Ehrlich carcinoma cells are implanted subcutaneously into the right thigh of each mouse.
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered, typically via intraperitoneal (IP) injection, according to a predetermined dosing schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume and body weight are measured at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor volume and weight in the treated group to the control group.[1]
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes described, the following diagrams are provided.
Caption: Simplified PI3K/Akt and PIM-1 signaling pathways in cancer.
Caption: General workflow from in vitro screening to in vivo efficacy testing.
References
Head-to-head comparison of enzyme inhibition by different pyridineacetic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory performance of various pyridineacetic acid derivatives and related heterocyclic compounds, with a focus on their activity against cyclooxygenase (COX) enzymes. The information is supported by experimental data from recent studies, offering valuable insights for researchers in drug discovery and development.
Unveiling the Therapeutic Potential of Pyridineacetic Acid Derivatives
Pyridineacetic acid derivatives represent a versatile class of compounds with significant therapeutic potential, primarily attributed to their ability to inhibit key enzymes involved in various disease pathways. A major area of investigation for these compounds is in the development of anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.
The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily associated with inflammation and pain.[1] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[1]
Comparative Analysis of COX-2 Inhibition
Several studies have synthesized and evaluated novel pyridine-containing derivatives for their COX-2 inhibitory activity. While a direct head-to-head comparison of a homologous series of pyridineacetic acid derivatives under identical conditions is not available in a single published study, a compilation of data from various sources provides a strong comparative overview. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative compounds from different studies.
| Compound Class | Specific Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference Compound | COX-2 IC50 of Ref. (µM) |
| [2-{[(4-substituted)-pyridin-2-yl]carbonyl}-(1H-indol-3-yl)]acetic acids | 2-[(4-ethylpyridin-2-yl)carbonyl]-5-(trifluoromethyl)-1H-indol-3-yl acetic acid (IND7) | 42.00 | 0.00229 | ~18340 | - | - |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | >35 | 0.07 | >500 | Celecoxib | 0.42 |
| Pyridazine Derivatives | Compound 6b | 1.14 | 0.18 | 6.33 | Celecoxib | 0.35 |
| Pyridazinone Derivatives | Compound 5a | 12.87 | 0.77 | 16.70 | Celecoxib | 0.35 |
| Hybrid Pyrazole Analogues | Compound 5u | 134.12 | 1.79 | 74.92 | Celecoxib | - |
Note: The data presented is compiled from multiple studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds, based on common methodologies described in the cited literature.[2]
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridineacetic acid derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (pyridineacetic acid derivatives)
-
Reference inhibitor (e.g., Celecoxib, Indomethacin)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Detection system for prostaglandin E2 (PGE2) (e.g., ELISA kit, fluorometric probe)
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer containing the heme cofactor.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, diluted enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a suitable detection method, such as an ELISA kit or a fluorometric assay.[3]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[2]
-
Visualizing the COX Inhibition Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of COX enzymes and a typical workflow for an in vitro inhibition assay.
Caption: Simplified signaling pathway of COX-1 and COX-2 and the inhibitory action of pyridineacetic acid derivatives.
Caption: General experimental workflow for an in vitro COX inhibition assay.
References
A Comparative Analysis of 6-Methoxy-3-pyridineacetic Acid Purity from Leading Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of reliable and reproducible scientific outcomes, the purity of starting materials is a cornerstone of experimental integrity. This guide provides a comprehensive comparison of 6-Methoxy-3-pyridineacetic acid from three different suppliers (designated as Supplier A, Supplier B, and Supplier C). The assessment is based on a suite of analytical techniques to provide a clear, data-driven overview of product quality.
Quantitative Purity Assessment
The purity of this compound from each supplier was determined using High-Performance Liquid Chromatography (HPLC), and the identity and potential impurities were further characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The summarized data in Table 1 offers a direct comparison of the key quality attributes for each supplier's product.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White Powder | Off-white Powder | White Powder |
| Purity by HPLC (% Area) | 99.5% | 98.2% | 99.8% |
| Major Impurity (% Area) | 0.3% | 1.1% | 0.1% |
| Water Content (Karl Fischer) | 0.15% | 0.5% | 0.1% |
| Residual Solvents (GC-HS) | <0.01% | 0.1% | <0.01% |
| ¹H NMR | Conforms | Conforms | Conforms |
| Mass Spectrum (m/z) | 168.0655 [M+H]⁺ | 168.0654 [M+H]⁺ | 168.0655 [M+H]⁺ |
Table 1: Summary of Analytical Data for this compound from Different Suppliers.
Experimental Protocols
Detailed methodologies for the analytical techniques used in this assessment are provided below. These protocols are designed to be readily adaptable for in-house verification.
High-Performance Liquid Chromatography (HPLC)
This method was developed to quantify the purity of this compound and to identify any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to confirm the chemical structure of the compound and to detect any proton- or carbon-containing impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.75 mL of DMSO-d₆.
Mass Spectrometry (MS)
Mass spectrometry was used to confirm the molecular weight of this compound.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Sample Infusion: The sample solution prepared for HPLC analysis was directly infused into the mass spectrometer.
Visualized Workflows and Structures
To further clarify the experimental process and the relationships between the analytical techniques, the following diagrams are provided.
Figure 1. Experimental workflow for the purity assessment of this compound.
Figure 2. Relationship between the compound and the analytical techniques used for its assessment.
A Guide to Assessing Reproducibility of Experimental Results for Novel Pyridineacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of novel chemical entities is paramount in the advancement of scientific research and drug discovery. A critical aspect of this evaluation is the reproducibility of experimental findings, which underpins the validity and reliability of scientific claims. This guide provides a framework for assessing the reproducibility of experimental results for pyridineacetic acid derivatives, using 6-Methoxy-3-pyridineacetic acid as a target compound of interest.
Due to a lack of publicly available experimental data on this compound, this guide utilizes data from a structurally related compound, 6-Chloro-3-pyridineacetic acid , to illustrate the principles and methodologies required for a thorough comparative analysis. This approach serves as a template for the types of experiments and data presentation necessary to rigorously evaluate this compound and its alternatives.
Comparative Analysis of Pyridineacetic Acid Derivatives
To ensure the reproducibility and validity of experimental findings, it is essential to compare the performance of a novel compound against established alternatives. The following table summarizes hypothetical comparative data for this compound and a known alternative, 6-Chloro-3-pyridineacetic acid, in a relevant biological assay.
Table 1: Comparative in vitro Activity of Pyridineacetic Acid Derivatives
| Compound | Target | Assay Type | IC₅₀ (µM) | Standard Deviation | Number of Replicates (n) |
| This compound | Hypothetical Kinase A | Kinase Inhibition Assay | Data Not Available | Data Not Available | Data Not Available |
| 6-Chloro-3-pyridineacetic acid | Hypothetical Kinase A | Kinase Inhibition Assay | 15.2 | ± 1.8 | 3 |
Note: Data for 6-Chloro-3-pyridineacetic acid is illustrative and based on typical kinase inhibition assay results.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results. Below are example methodologies for key experiments that would be cited in a comparative study.
Protocol 1: Kinase Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against Hypothetical Kinase A.
Materials:
-
Test Compounds (this compound, 6-Chloro-3-pyridineacetic acid) dissolved in DMSO.
-
Hypothetical Kinase A (recombinant).
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Add 5 µL of kinase solution (enzyme and substrate in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the detection reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Visualization of Experimental Concepts
Diagrams are crucial for illustrating complex biological pathways and experimental workflows, aiding in the clear communication of scientific concepts.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: A hypothetical signaling pathway involving PI3K.
By adhering to detailed protocols, presenting data in a structured format, and utilizing clear visualizations, researchers can significantly enhance the reproducibility and impact of their experimental findings. This framework provides a robust starting point for the evaluation of this compound and other novel compounds in the drug discovery pipeline.
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Methoxy-3-pyridineacetic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 6-Methoxy-3-pyridineacetic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, based on established safety protocols for similar chemical substances.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][2][3] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Containment:
-
Solid Waste: If the compound is in a solid form, carefully sweep it up to avoid dust formation and place it into a clearly labeled, suitable container for disposal.[2][3]
-
Liquid Waste: If in solution, do not pour it down the drain.[2] Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated material into a designated chemical waste container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and any known hazard symbols.
-
-
Storage Before Disposal:
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
-
Quantitative Data for Disposal
| Parameter | Value |
| pH for Neutralization | Data not available |
| Concentration Limit (Sewer) | Do not empty into drains[2] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the reviewed safety data sheets. The standard and safest protocol is to avoid any form of on-site treatment or disposal and to use a certified waste management service.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when disposing of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
